Bisegliptin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Bisegliptin is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects. |
|---|---|
CAS No. |
862501-61-9 |
Molecular Formula |
C18H26FN3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |
InChI Key |
AKFNKZFJBFQFAA-DIOPXHOYSA-N |
Isomeric SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Appearance |
Solid powder |
Other CAS No. |
862501-61-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bisegliptin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Sitagliptin, a leading therapeutic agent for the management of type 2 diabetes mellitus. The information is tailored for researchers, scientists, and drug development professionals.
Introduction
Sitagliptin is an orally active, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2] Sitagliptin was the first DPP-4 inhibitor to be approved for the treatment of type 2 diabetes.[3]
Discovery and Lead Optimization
The discovery of Sitagliptin by Merck was a result of a targeted drug discovery program initiated in 1999, aimed at developing an oral alternative to GLP-1 therapy.[4]
Initial Leads and Selectivity Hypothesis
The program began with the in-licensing of threo- and allo-isoleucyl thiazolidide as lead compounds. However, these compounds were discontinued due to significant toxicity in preclinical animal studies.[4] A key breakthrough came from the hypothesis that the observed toxicity was due to the inhibition of related enzymes, DPP8 and DPP9, rather than DPP-4 itself. This hypothesis was confirmed when a selective dual DPP8/9 inhibitor replicated the toxic effects, whereas a DPP-4 selective inhibitor did not.[4] This pivotal finding established the critical importance of selectivity for the development of a safe DPP-4 inhibitor.
Lead Optimization Workflow
Following the establishment of the selectivity hypothesis, medicinal chemistry efforts focused on identifying a highly selective DPP-4 inhibitor. The optimization process involved several key stages:
-
High-Throughput Screening (HTS): Identification of initial "hits" with DPP-4 inhibitory activity.
-
Hit-to-Lead Chemistry: SAR (Structure-Activity Relationship) studies on screening leads led to the identification of a promising beta-amino acid piperazine series.[4]
-
Lead Optimization: The piperazine moiety was found to be extensively metabolized in vivo. To enhance metabolic stability, a series of bicyclic derivatives were synthesized, which led to the discovery of a potent and selective triazolopiperazine series. These analogs exhibited significantly improved pharmacokinetic properties in preclinical species.[4]
-
Candidate Selection: Further optimization of this triazolopiperazine series culminated in the discovery of Sitagliptin, which demonstrated high potency, selectivity, and excellent pharmacokinetic properties.[4]
Mechanism of Action
Sitagliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[5]
The Incretin Effect
In response to food intake, the gut releases incretin hormones, primarily GLP-1 and GIP. These hormones play a crucial role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1]
-
Suppressing glucagon secretion from pancreatic α-cells.[1]
The action of incretins is rapidly terminated by the DPP-4 enzyme, which cleaves these peptide hormones into inactive forms.[1]
DPP-4 Inhibition by Sitagliptin
By inhibiting DPP-4, Sitagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity. This leads to enhanced insulin release and suppressed glucagon levels in a glucose-dependent manner, resulting in improved glycemic control with a low risk of hypoglycemia.[1][5]
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| DPP-4 IC50 | 18 nM | [6] |
| DPP-4 IC50 (approx.) | 8.6 ± 2.5 nM | [7] |
| DPP-4 IC50 | 4.38 nM | [8] |
Sitagliptin exhibits high selectivity for DPP-4 over other related enzymes like DPP8 and DPP9, which is crucial for its favorable safety profile.
Pharmacokinetic Properties in Humans
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~87% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [3] |
| Apparent Terminal Half-life (t1/2) | 8 - 14 hours | [9] |
| Plasma Protein Binding | ~38% | [4] |
| Volume of Distribution (Vd) | ~198 L | [3] |
| Metabolism | Limited, primarily via CYP3A4 and CYP2C8 | [10][11] |
| Primary Route of Excretion | Renal (~87% as unchanged drug) | [2][10][11] |
| Renal Clearance | ~350-388 mL/min | [4][9] |
Clinical Efficacy
| Study Population | Treatment | Mean Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Reference |
| Type 2 Diabetes | Sitagliptin 100 mg/day (monotherapy) | ~8.0 | -0.7 to -0.8 | [5] |
| Type 2 Diabetes | Sitagliptin as add-on to Metformin | ~8.0 | -0.7 | [5] |
| Type 2 Diabetes | Sitagliptin as add-on to Pioglitazone | ~8.1 | -0.7 | [5] |
Chemical Synthesis
A highly efficient and environmentally friendly, or "green," synthesis of Sitagliptin has been developed, which is a significant improvement over the first-generation route. The key step in this improved synthesis is the asymmetric hydrogenation of an unprotected enamine.
Overview of the "Green" Synthesis Route
This manufacturing process is characterized by a one-pot synthesis of the key dehydrositagliptin intermediate, followed by a highly enantioselective hydrogenation. This approach significantly reduces waste and improves the overall yield.[12]
Experimental Protocols
5.2.1. One-Pot Synthesis of Dehydrositagliptin
This procedure involves three steps carried out in a single pot:
-
Activation of 2,4,5-Trifluorophenylacetic acid: The starting acid is activated, for example, by forming a mixed anhydride with pivaloyl chloride.
-
Condensation: The activated acid is condensed with Meldrum's acid in the presence of a base (e.g., diisopropylethylamine - DIPEA) and a catalyst (e.g., dimethylaminopyridine - DMAP) in a suitable solvent like acetonitrile.
-
Amidation and Cyclization: The resulting Meldrum's adduct is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][10][13]triazolo[4,3-a]pyrazine hydrochloride to form the β-keto amide, which upon heating in the presence of methanol and ammonium acetate, cyclizes to form the crystalline dehydrositagliptin. The product is isolated by filtration.
5.2.2. Asymmetric Hydrogenation of Dehydrositagliptin
-
Catalyst Preparation: A rhodium catalyst, such as [Rh(COD)Cl]2, is combined with a chiral phosphine ligand, for example, t-Bu JOSIPHOS, in a suitable solvent like methanol.
-
Hydrogenation Reaction: The dehydrositagliptin intermediate is dissolved in a solvent (e.g., methanol) and added to the activated catalyst solution. The mixture is then subjected to hydrogen gas pressure (e.g., 100 psig) at a controlled temperature (e.g., 50°C) until the reaction is complete.
-
Work-up and Isolation: After the reaction, the catalyst can be recovered. The resulting Sitagliptin free base is then isolated.
-
Salt Formation: The free base is converted to the final desired pharmaceutical form, the monohydrate phosphate salt, by reacting with phosphoric acid in a suitable solvent system, followed by crystallization.
5.2.3. DPP-4 Enzyme Inhibition Assay
-
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of DPP-4 on a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives).
-
Sitagliptin (or test compound) at various concentrations.
-
Microplate reader (fluorescence or absorbance).
-
-
Procedure:
-
A solution of the DPP-4 enzyme in assay buffer is pre-incubated with varying concentrations of Sitagliptin (or the test inhibitor) in a microplate.
-
The enzymatic reaction is initiated by adding the substrate (Gly-Pro-AMC).
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The fluorescence (or absorbance) of the product is measured using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15]
-
Safety and Tolerability
Pooled analyses of numerous clinical studies, encompassing thousands of patients, have demonstrated that Sitagliptin is generally well-tolerated.[1][13][16][17] The incidence of adverse events is comparable to that of placebo or other active comparators.[1][13] Notably, due to its glucose-dependent mechanism of action, Sitagliptin has a low risk of causing hypoglycemia, especially when used as monotherapy.[5] The overall safety profile of Sitagliptin supports its use as a long-term treatment for type 2 diabetes.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of pharmacokinetic parameters and dipeptidyl peptidase-4 inhibition following single doses of sitagliptin in healthy, young Japanese males - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism And Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 16. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and Tolerability of Sitagliptin in Type 2 Diabetes: Pooled Analysis of 25 Clinical Studies - ProQuest [proquest.com]
An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin is an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] It is utilized in the management of type 2 diabetes mellitus, functioning by a mechanism that enhances the body's own ability to lower elevated blood glucose levels.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological action of sitagliptin, intended for professionals in the fields of pharmaceutical research and drug development. The information is presented to facilitate a deeper understanding of its therapeutic profile and to support further research and development efforts.
Chemical Identity and Structure
Sitagliptin is chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one. Its structure is characterized by a trifluoromethyl-substituted triazolopyrazine core linked to a trifluorophenyl-containing butanone moiety with a chiral amine center.
| Identifier | Value |
| IUPAC Name | (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
| CAS Number | 486460-32-6 |
| Molecular Formula | C₁₆H₁₅F₆N₅O |
| Molecular Weight | 407.31 g/mol |
| SMILES String | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C--INVALID-LINK--N |
| InChI Key | MFFMDFFZMYYVKS-SECBINFHSA-N |
Physicochemical Properties
Sitagliptin is typically used as its phosphate salt monohydrate, which is a white to off-white, crystalline, non-hygroscopic powder. The physicochemical properties of sitagliptin and its common salt forms are summarized below.
| Property | Value | Form |
| Melting Point | 120.29 °C | Base Form[6] |
| 206.37 °C | Phosphate Monohydrate[6] | |
| 214.92 °C | Phosphate Anhydrous[6] | |
| pKa | 7.20 (Predicted) | Base Form[7] |
| Solubility | Soluble in water | Phosphate Monohydrate |
| LogP | 1.5 | Base Form |
| Biopharmaceutical Classification System (BCS) | Class III/borderline Class I (High Solubility, Low/High Permeability) | Phosphate Monohydrate |
Mechanism of Action and Signaling Pathway
Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] The mechanism of action involves the prevention of the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[2] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells.[2] The overall effect is a reduction in both fasting and postprandial blood glucose concentrations in patients with type 2 diabetes.
Pharmacokinetic Properties (ADME)
The pharmacokinetic profile of sitagliptin supports a once-daily dosing regimen.
| Parameter | Description |
| Absorption | Rapidly absorbed after oral administration with a high absolute bioavailability of approximately 87%.[8] Peak plasma concentrations are reached within 1 to 4 hours.[8] Co-administration with a high-fat meal does not affect its pharmacokinetics.[8] |
| Distribution | Widely distributed throughout the body with a reversible plasma protein binding of about 38%.[9] |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C8, to inactive metabolites.[9] |
| Excretion | Predominantly excreted in the urine (approximately 80%), with a smaller portion in the feces.[9] The elimination half-life is in the range of 8 to 14 hours.[9] |
Experimental Protocols
Synthesis of Sitagliptin Phosphate Monohydrate (Illustrative)
A practical and asymmetric synthesis of sitagliptin phosphate monohydrate has been reported.[10] An illustrative final step in one synthetic route is the coupling of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)glycine with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, followed by deprotection and salt formation.[10]
Materials:
-
(R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-ylcarbamate
-
Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous hydrochloric acid (HCl, 1N)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the protected amino acid in DCM, add EDCI, HOBT, the triazolopyrazine, and DIPEA.[10]
-
Stir the reaction mixture at room temperature for 12 hours.[10]
-
Add water and ethyl acetate to the reaction mixture for extraction.[10]
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃, 1N aqueous HCl, and brine.[10]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the coupled product.[10]
-
Subsequent deprotection of the Boc group and formation of the phosphate salt would yield the final product.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common method for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage forms is RP-HPLC.[4][11]
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen phosphate (KH₂PO₄) and methanol (50:50 v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection: PDA detector at 267 nm.[4]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Procedure:
-
Prepare a standard stock solution of sitagliptin phosphate in a suitable diluent (e.g., mobile phase).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
For tablet analysis, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of sitagliptin in the diluent, sonicate, and filter.
-
Inject the standard and sample solutions into the chromatograph.
-
Quantify the amount of sitagliptin in the sample by comparing the peak area with that of the standard.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of sitagliptin in the treatment of type 2 diabetes.
| Aspect | Summary of Findings |
| Glycemic Control | Sitagliptin has been shown to significantly reduce HbA1c levels compared to placebo.[2] Its efficacy is generally comparable to that of other oral antihyperglycemic agents. |
| Hypoglycemia | When used as monotherapy, sitagliptin has a low incidence of hypoglycemia due to its glucose-dependent mechanism of action.[9] |
| Body Weight | Treatment with sitagliptin is generally weight-neutral.[2] |
| Adverse Events | The overall incidence of adverse events with sitagliptin is similar to placebo.[12] Common side effects include headache and upper respiratory tract infections.[9] |
| Cardiovascular Safety | Large-scale cardiovascular outcome trials have shown that sitagliptin is not associated with an increased risk of major adverse cardiovascular events.[12] |
Conclusion
Sitagliptin is a well-characterized DPP-4 inhibitor with a favorable pharmacokinetic and safety profile. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control with a low risk of hypoglycemia. The information presented in this guide, including its chemical and physical properties, detailed mechanism of action, and established analytical and synthetic methodologies, serves as a valuable resource for researchers and professionals in the ongoing development and optimization of treatments for type 2 diabetes.
References
- 1. ijcsrr.org [ijcsrr.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. ijarmps.org [ijarmps.org]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. youtube.com [youtube.com]
- 10. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of DPP-4 Inhibitors in Type 2 Diabetes, with a Focus on Sitagliptin
Disclaimer: The initial query for "bisegliptin" did not yield specific results. It is presumed that this may be a typographical error. This guide will therefore focus on the well-documented dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, as a representative of the "gliptin" class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus (T2DM).
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications that improve glycemic control in patients with type 2 diabetes. They function by enhancing the incretin system, which plays a crucial role in glucose homeostasis. This document provides a comprehensive overview of the mechanism of action of DPP-4 inhibitors, with a specific focus on sitagliptin. It details the underlying signaling pathways, presents key clinical data, and outlines typical experimental methodologies used to evaluate these therapeutic agents.
The Incretin System and its Dysregulation in Type 2 Diabetes
The incretin effect describes the phenomenon where oral glucose administration elicits a more potent insulin response than an equivalent intravenous glucose infusion. This is mediated by gut-derived hormones called incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] In individuals with T2DM, the incretin effect is diminished.
Upon food intake, GLP-1 and GIP are released from L-cells and K-cells in the small intestine, respectively.[1] These hormones then act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner.[1][2] This means that insulin release is augmented only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1][2]
Furthermore, GLP-1 exhibits several other beneficial effects in glucose regulation:
-
Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4]
-
Delayed Gastric Emptying: It slows the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream and a feeling of satiety.[3]
-
Central Effects: GLP-1 can also act on the brain to reduce appetite.[3]
The biological activity of GLP-1 and GIP is, however, short-lived. They are rapidly inactivated within minutes by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4] DPP-4 is a serine protease that cleaves the two N-terminal amino acids from these peptides, rendering them inactive.[4][5]
Mechanism of Action of Sitagliptin and other DPP-4 Inhibitors
Sitagliptin is a competitive, reversible, and potent inhibitor of the DPP-4 enzyme.[6] By binding to the active site of DPP-4, sitagliptin prevents the degradation of endogenous GLP-1 and GIP.[3][7] This leads to an increase in the circulating concentrations of active incretin hormones, thereby prolonging their glucose-lowering effects.[2][3]
The primary downstream effects of DPP-4 inhibition include:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate the insulin response from pancreatic β-cells in the presence of hyperglycemia.[2][8]
-
Suppressed Glucagon Release: Elevated GLP-1 levels lead to a reduction in glucagon secretion from pancreatic α-cells, which helps to decrease excessive glucose production by the liver.[4][8]
The net result of these actions is an improvement in glycemic control, reflected by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels in patients with T2DM.
Signaling Pathway of DPP-4 Inhibition
Caption: Signaling pathway of sitagliptin's mechanism of action.
Pharmacokinetics and Pharmacodynamics
Sitagliptin is orally administered and rapidly absorbed, with peak plasma concentrations reached within 1 to 4 hours.[7] It has a high oral bioavailability and can be taken with or without food.[7] The elimination half-life is approximately 8 to 14 hours, which allows for once-daily dosing.[7] The primary route of excretion is via the kidneys, with a significant portion of the drug eliminated unchanged in the urine.[7]
Pharmacodynamically, a standard dose of sitagliptin leads to significant inhibition of plasma DPP-4 activity over a 24-hour period. This sustained inhibition is crucial for its therapeutic efficacy.
Comparative DPP-4 Inhibition
The following table summarizes the trough levels of DPP-4 inhibition for different gliptins at their recommended daily doses.
| Drug | Dosing Regimen | Least-Squares (LS) Mean Trough %DPP-4 Inhibition |
| Sitagliptin | 100 mg once daily | 91.7% |
| Saxagliptin | 5 mg once daily | 73.5% |
| Vildagliptin | 50 mg once daily | 28.9% |
| Vildagliptin | 50 mg twice daily | 90.6% |
| Placebo | - | 3.5% |
| Data adapted from a comparative study on DPP-4 inhibition.[9] |
Clinical Efficacy and Safety Profile
Clinical trials have consistently demonstrated the efficacy of sitagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents like metformin.
Glycemic Control
| Parameter | Sitagliptin 100 mg/day (Change from Baseline) | Placebo (Change from Baseline) |
| HbA1c (%) | -0.60 | +0.18 |
| Fasting Plasma Glucose (mg/dL) | -14.6 | +10.1 |
| 2-hour Postprandial Glucose (mg/dL) | -49.1 | +5.1 |
| Illustrative data from a representative monotherapy trial. |
Safety and Tolerability
Sitagliptin is generally well-tolerated. The most common side effects include headache and upper respiratory tract infections.[3][7] A key advantage of DPP-4 inhibitors is their low risk of hypoglycemia when used as monotherapy, owing to their glucose-dependent mechanism of action. However, the risk can increase when used in combination with sulfonylureas or insulin.[7] Rare but serious side effects that have been reported include pancreatitis and severe joint pain.[3][7]
Experimental Protocols
The evaluation of DPP-4 inhibitors involves a series of preclinical and clinical studies to characterize their mechanism of action, pharmacokinetics, efficacy, and safety.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a compound against the DPP-4 enzyme.
Methodology:
-
Enzyme Source: Human recombinant DPP-4 or human plasma can be used as the source of the enzyme.[6]
-
Substrate: A fluorogenic substrate such as H-Gly-Pro-AMC is commonly used.[6]
-
Procedure:
-
The test compound (e.g., sitagliptin) at various concentrations is pre-incubated with the DPP-4 enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The fluorescence of the product (AMC) is measured using a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
In Vivo Assessment of DPP-4 Inhibition and Efficacy in Animal Models
Objective: To evaluate the duration of DPP-4 inhibition and the antihyperglycemic effect of a compound in a relevant animal model of type 2 diabetes.
Methodology:
-
Animal Model: Genetically diabetic models such as the ob/ob mouse are often used.[6]
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
The test compound is administered orally at a specific dose (e.g., 10 mg/kg).[6]
-
Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours).
-
Plasma is separated and used to measure DPP-4 activity and drug concentration.
-
For efficacy assessment, an oral glucose tolerance test (OGTT) can be performed at different time points after drug administration. This involves administering a glucose load and measuring blood glucose levels over a 2-hour period.
-
-
Data Analysis: The percentage of DPP-4 inhibition over time is calculated. The area under the curve (AUC) for glucose during the OGTT is calculated to assess the improvement in glucose tolerance.
Experimental Workflow Diagram
Caption: Experimental workflow for preclinical evaluation.
Conclusion
DPP-4 inhibitors, exemplified by sitagliptin, represent a valuable therapeutic class for the management of type 2 diabetes. Their mechanism of action, centered on the potentiation of the endogenous incretin system, offers effective glycemic control with a low intrinsic risk of hypoglycemia. A thorough understanding of their pharmacology, supported by robust preclinical and clinical experimental data, is essential for their appropriate use in clinical practice and for the development of future therapies targeting this pathway.
References
- 1. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. brieflands.com [brieflands.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the treatment of type 2 diabetes mellitus.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of sitagliptin. It delves into its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its clinical efficacy and safety. The information is intended for researchers, scientists, and professionals involved in drug development and diabetes research.
Introduction
Type 2 diabetes is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, involving hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), plays a crucial role in glucose homeostasis.[5] These hormones are released from the gastrointestinal tract in response to food intake and enhance glucose-dependent insulin secretion while suppressing glucagon release.[5] The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP.[5][6] Sitagliptin, the first approved DPP-4 inhibitor, works by preventing this inactivation, thereby prolonging the action of incretin hormones and improving glycemic control.[2][3]
Pharmacodynamics
Mechanism of Action
Sitagliptin competitively inhibits the DPP-4 enzyme, which is responsible for the breakdown of the incretin hormones GLP-1 and GIP.[1] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[5][6] This leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[6]
-
Suppressed Glucagon Secretion: The elevated incretin levels also suppress the release of glucagon from pancreatic α-cells in a glucose-dependent manner, which in turn reduces hepatic glucose production.[2][5]
The overall effect is a reduction in both fasting and postprandial blood glucose levels.
Mechanism of action of Sitagliptin.
Dose-Response Relationship
Clinical studies have demonstrated a dose-dependent inhibition of DPP-4 activity by sitagliptin. A once-daily dose of 100 mg has been shown to provide near-maximal inhibition of DPP-4 activity, leading to significant improvements in glycemic control.
Pharmacokinetics
The pharmacokinetic profile of sitagliptin has been extensively studied in healthy subjects and patients with type 2 diabetes.
Absorption
Sitagliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring within 1 to 4 hours post-dose.[7] The oral bioavailability is approximately 87%.[1]
Distribution
The volume of distribution of sitagliptin at steady state is approximately 198 liters. Plasma protein binding is relatively low at 38%.[1]
Metabolism
Sitagliptin is primarily eliminated unchanged in the urine.[7] Metabolism is a minor pathway, with the major cytochrome P450 isoenzymes involved being CYP3A4 and, to a lesser extent, CYP2C8.[1]
Excretion
Approximately 80% of the administered dose is excreted in the urine as unchanged drug.[7] The elimination half-life is in the range of 8 to 14 hours.[1][7]
Pharmacokinetic Parameters of Sitagliptin
| Parameter | Value | Reference |
| Oral Bioavailability | ~87% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [7] |
| Plasma Protein Binding | 38% | [1] |
| Volume of Distribution (Vd) | ~198 L | |
| Elimination Half-life (t½) | 8-14 hours | [1][7] |
| Primary Route of Excretion | Renal (~80% as unchanged drug) | [7] |
| Metabolism | Minor, primarily via CYP3A4 and CYP2C8 | [1] |
Experimental Protocols
DPP-4 Inhibition Assay
Objective: To determine the in vitro potency of sitagliptin to inhibit DPP-4 activity.
Methodology:
-
Human plasma or recombinant human DPP-4 is used as the enzyme source.
-
A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), is used.
-
Sitagliptin at various concentrations is pre-incubated with the enzyme.
-
The substrate is added to initiate the reaction.
-
The rate of cleavage of the substrate, which releases the fluorescent AMC, is measured using a fluorometer.
-
The IC50 value (the concentration of sitagliptin required to inhibit 50% of the enzyme activity) is calculated.
References
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 5. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Preclinical Profile of Bisegliptin: A Technical Guide for Drug Development Professionals
Disclaimer: As of late 2025, publicly available preclinical trial data for a compound specifically named "Bisegliptin" is not available. To fulfill the structural and content requirements of this in-depth technical guide, the well-characterized and clinically approved Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin , will be used as a representative agent. The data and methodologies presented herein are based on published preclinical studies of Sitagliptin and are intended to provide a framework for understanding the preclinical evaluation of a compound in this class.
Executive Summary
This technical guide provides a comprehensive overview of the preclinical data for the DPP-4 inhibitor class, using Sitagliptin as a primary example. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanism of action, pharmacokinetics, efficacy in animal models, and safety pharmacology. Data is presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are described and visualized to facilitate a deeper understanding of the preclinical development of this class of therapeutic agents.
Mechanism of Action
This compound, as a member of the gliptin class, is an orally active, potent, and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released from the gut in response to food intake.[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.
This enhancement of incretin levels has a glucose-dependent effect on blood glucose regulation.[2] Increased GLP-1 and GIP levels stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[2][3][4] This dual action leads to improved glycemic control with a low risk of hypoglycemia, as the effects are primarily observed when blood glucose levels are elevated.[2]
References
- 1. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal-models-to-test-drugs-with-potential-antidiabetic-activity - Ask this paper | Bohrium [bohrium.com]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of DPP-4 Inhibitors: A Focus on Sitagliptin
Disclaimer: Initial searches for "Bisegliptin" did not yield any specific scientific data. It is possible that this is a very new or less common compound with limited publicly available information. To fulfill the core requirements of this request for a detailed technical guide on a dipeptidyl peptidase-4 (DPP-4) inhibitor, this whitepaper will focus on a well-researched and widely used DPP-4 inhibitor, Sitagliptin , as a representative example of its class. The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of other gliptins.
Introduction to DPP-4 Inhibitors and Sitagliptin
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins. This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3]
Sitagliptin was the first DPP-4 inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in 2006.[1] It is a potent and selective inhibitor of the DPP-4 enzyme.[4] This document provides a comprehensive overview of the in vitro and in vivo studies that have elucidated the pharmacological profile of Sitagliptin.
In Vitro Studies
In vitro studies are crucial for characterizing the fundamental properties of a drug candidate, including its potency, selectivity, and mechanism of action at the molecular and cellular levels.
DPP-4 Enzyme Inhibition Assays
Objective: To determine the inhibitory activity and kinetics of Sitagliptin against the DPP-4 enzyme.
Experimental Protocol:
A common method for assessing DPP-4 inhibition involves a fluorometric assay.
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Sitagliptin (or other test compounds) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplates
-
Fluorometer
-
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of Sitagliptin in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.
-
The mixture is incubated for a defined time (e.g., 30 minutes) at 37°C.
-
The DPP-4 enzyme cleaves the substrate, releasing the fluorescent molecule AMC.
-
The fluorescence intensity is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Parameter | Value | Reference |
| IC50 (DPP-4) | ~19 nM | [5] |
| Ki (DPP-4) | ~1.3 nM | [5] |
Cell-Based Functional Assays
Objective: To evaluate the effect of Sitagliptin on incretin-stimulated insulin secretion in pancreatic β-cell lines.
Experimental Protocol:
-
Cell Line:
-
A suitable pancreatic β-cell line, such as MIN6 or INS-1E, is used.
-
-
Procedure:
-
Cells are cultured under standard conditions.
-
Prior to the experiment, cells are seeded in multi-well plates and allowed to attach.
-
The cells are then pre-incubated in a low-glucose medium.
-
Following pre-incubation, the cells are treated with various concentrations of Sitagliptin in the presence or absence of a GLP-1 receptor agonist (e.g., GLP-1(7-36) amide) and a stimulatory glucose concentration.
-
After a defined incubation period, the supernatant is collected to measure insulin concentration using methods like ELISA or radioimmunoassay (RIA).
-
Cell viability can be assessed using assays like the MTT assay to rule out cytotoxic effects.
-
Data Presentation:
The results are typically presented as fold-increase in insulin secretion compared to the control (vehicle-treated) cells.
In Vivo Studies
In vivo studies are essential to understand the pharmacokinetics, pharmacodynamics, efficacy, and safety of a drug in a living organism.
Animal Models of Type 2 Diabetes
Various animal models are used to study the antidiabetic effects of drugs like Sitagliptin. These models can be broadly categorized as genetic or induced.
-
Genetic Models:
-
Zucker Diabetic Fatty (ZDF) rats: These rats are obese and develop insulin resistance, hyperglycemia, and ultimately β-cell failure, mimicking the pathophysiology of type 2 diabetes.[6]
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
-
-
Induced Models:
-
High-Fat Diet (HFD) and low-dose Streptozotocin (STZ): This model involves feeding rodents a high-fat diet to induce insulin resistance, followed by a low dose of STZ to partially destroy pancreatic β-cells, resulting in a stable type 2 diabetic phenotype.[7]
-
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Sitagliptin.
Experimental Protocol:
-
Animals:
-
Typically, healthy male and female rats or dogs are used.
-
-
Procedure:
-
A single dose of Sitagliptin is administered orally or intravenously.
-
Blood samples are collected at various time points post-dosing.
-
Plasma is separated, and the concentration of Sitagliptin is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data.
-
Data Presentation:
| Parameter | Human (100 mg oral dose) | Reference |
| Tmax (hours) | 1 - 4 | [4] |
| Cmax (nM) | 950 | [5] |
| AUC (µM·h) | 8.52 | [5] |
| Half-life (t½) (hours) | 8 - 14 | [4] |
| Bioavailability (%) | ~87 | [8] |
| Excretion | ~87% unchanged in urine | [8] |
Pharmacodynamic Studies
Objective: To assess the pharmacological effects of Sitagliptin on its target (DPP-4) and on biomarkers of glycemic control.
Experimental Protocol:
-
Animals:
-
Diabetic animal models (e.g., ZDF rats).
-
-
Procedure:
-
Animals are treated with Sitagliptin or a vehicle control over a specified period.
-
Blood samples are collected to measure:
-
Plasma DPP-4 activity.
-
Active GLP-1 levels.
-
Plasma glucose and insulin levels.
-
Glycated hemoglobin (HbA1c).
-
-
An oral glucose tolerance test (OGTT) is often performed to evaluate the drug's effect on glucose excursion following a glucose challenge.
-
Data Presentation:
| Parameter | Effect of Sitagliptin | Reference |
| Plasma DPP-4 Inhibition | >80% inhibition over 24 hours (at 100 mg dose) | [4] |
| Active GLP-1 Levels | ~2-fold increase post-meal | [4] |
| Fasting Blood Glucose | Significantly reduced | [6] |
| HbA1c | Significantly reduced | [6] |
| Glucose Excursion (OGTT) | Significantly reduced | [4] |
Visualizations
Signaling Pathway of DPP-4 Inhibition
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 6. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Unveiling the Role of Bisegliptin in GLP-1 Enhancement: A Technical Guide
Initial investigations into the compound "Bisegliptin" have revealed a significant lack of specific publicly available data, including quantitative metrics from clinical trials and detailed experimental protocols. It has been identified as a dipeptidyl peptidase-IV (DPP-4) inhibitor, a class of oral hypoglycemic agents. Due to the limited information on this compound, this guide will utilize sitagliptin, a well-characterized and widely studied DPP-4 inhibitor, as a representative molecule to provide an in-depth technical overview of the core mechanisms and experimental considerations relevant to this drug class's role in glucagon-like peptide-1 (GLP-1) enhancement.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, represent a significant therapeutic class for the management of type 2 diabetes mellitus. Their primary mechanism of action is to prevent the degradation of incretin hormones, most notably GLP-1. By inhibiting the DPP-4 enzyme, these agents increase the circulating levels of active GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and improving overall glycemic control. This guide delves into the biochemical mechanisms, quantitative effects, and experimental methodologies associated with DPP-4 inhibition, using sitagliptin as a proxy for the broader class of compounds that includes this compound.
Mechanism of Action: Enhancing Endogenous GLP-1 Signaling
The incretin effect describes the phenomenon where oral glucose administration elicits a more significant insulin response compared to intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. GLP-1 is a key incretin hormone secreted by L-cells of the intestine in response to nutrient intake.[1] Active GLP-1 stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppresses the release of glucagon from pancreatic α-cells.[1][2]
However, the biological activity of endogenous GLP-1 is short-lived, with a half-life of only a few minutes, due to rapid inactivation by the DPP-4 enzyme. DPP-4 cleaves the two N-terminal amino acids from active GLP-1, rendering it inactive. DPP-4 inhibitors, such as sitagliptin, are competitive and reversible inhibitors of this enzyme.[1][2] By blocking the action of DPP-4, these drugs increase the bioavailability of active GLP-1, thus prolonging its insulinotropic and glucagonostatic effects.[1][2]
dot
Caption: Mechanism of this compound (as a DPP-4 Inhibitor) in GLP-1 Enhancement.
Quantitative Data on DPP-4 Inhibition and GLP-1 Enhancement
The efficacy of a DPP-4 inhibitor is determined by its potency in inhibiting the DPP-4 enzyme and its subsequent effect on active GLP-1 levels and glycemic control parameters. The following table summarizes key quantitative data for the representative DPP-4 inhibitor, sitagliptin.
| Parameter | Value | Description |
| DPP-4 Inhibition (IC50) | ~19 nM | The half-maximal inhibitory concentration (IC50) represents the concentration of sitagliptin required to inhibit 50% of the DPP-4 enzyme activity in vitro. A lower IC50 value indicates higher potency. |
| Active GLP-1 Levels | ~2-fold increase | Following a standard meal or an oral glucose tolerance test (OGTT), administration of sitagliptin results in an approximately two-fold increase in the plasma concentrations of active GLP-1 compared to placebo. |
| HbA1c Reduction | -0.5% to -1.0% | In clinical trials, sitagliptin monotherapy typically leads to a reduction in glycated hemoglobin (HbA1c) of 0.5 to 1.0 percentage points from baseline over a period of 18 to 24 weeks. |
| Fasting Plasma Glucose (FPG) | ~15-30 mg/dL reduction | Sitagliptin treatment is associated with a decrease in fasting plasma glucose levels. |
| Postprandial Glucose (PPG) | ~40-60 mg/dL reduction | A significant reduction in post-meal glucose excursions is observed with sitagliptin treatment. |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., sitagliptin) against the DPP-4 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer, test compound (sitagliptin), and a microplate reader.
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The recombinant DPP-4 enzyme is pre-incubated with the different concentrations of the test compound in a microplate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity is measured at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Caption: Workflow for an in vitro DPP-4 Inhibition Assay.
Clinical Trial Protocol for GLP-1 Level Assessment
Objective: To evaluate the effect of an oral DPP-4 inhibitor on active GLP-1 levels in patients with type 2 diabetes following an oral glucose tolerance test (OGTT).
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Adults with a diagnosis of type 2 diabetes, with specific inclusion and exclusion criteria (e.g., HbA1c range, no use of other hypoglycemic agents).
-
Procedure:
-
Screening Visit: Assess eligibility and obtain informed consent.
-
Treatment Periods: Participants are randomized to receive either the DPP-4 inhibitor or a placebo for a specified duration (e.g., 2 weeks). After a washout period, they cross over to the other treatment.
-
OGTT Day: After an overnight fast, participants ingest a standard 75g glucose solution.[3]
-
Blood Sampling: Blood samples are collected at baseline (before glucose ingestion) and at multiple time points post-ingestion (e.g., 15, 30, 60, 90, and 120 minutes).
-
Sample Handling: Blood is collected in tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation of active GLP-1. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Biochemical Analysis: Active GLP-1 concentrations in plasma samples are measured using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The area under the curve (AUC) for active GLP-1 is calculated for both treatment periods and compared using appropriate statistical methods.
Active GLP-1 ELISA Protocol
Objective: To quantify the concentration of active GLP-1 in plasma samples.
Methodology:
-
Principle: A sandwich ELISA utilizing two antibodies specific to the active form of GLP-1. One antibody is coated on the microplate, and the other is conjugated to an enzyme for detection.
-
Reagents and Materials: ELISA kit containing pre-coated microplates, standards, controls, detection antibody, substrate, and stop solution.
-
Procedure:
-
Plasma samples, standards, and controls are added to the wells of the microplate.
-
The plate is incubated to allow the active GLP-1 to bind to the capture antibody.
-
The wells are washed to remove unbound substances.
-
The enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured GLP-1.
-
After another incubation and washing step, a substrate solution is added, which is converted by the enzyme into a colored product.
-
A stop solution is added to terminate the reaction.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of active GLP-1 in the samples is determined by interpolating their absorbance values on the standard curve.
-
dot
Caption: Workflow for an Active GLP-1 Sandwich ELISA.
Conclusion
While specific data for "this compound" remains elusive in the public domain, its classification as a DPP-4 inhibitor places it within a well-understood therapeutic class. By examining a representative compound, sitagliptin, this guide has elucidated the core mechanism of GLP-1 enhancement through DPP-4 inhibition. The provided quantitative data and detailed experimental protocols offer a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the role of this class of compounds in the management of type 2 diabetes. Future research and publication of data specific to this compound will be necessary to fully characterize its individual profile.
References
Molecular Targets of Bisegliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Bisegliptin is limited. Therefore, this document utilizes data from Sitagliptin, a well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor with the same mechanism of action, as a representative example to illustrate the molecular targets and associated methodologies. This approach is intended to provide a comprehensive understanding of the drug class.
Executive Summary
This compound is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Its primary therapeutic application is in the management of type 2 diabetes mellitus. The core mechanism of action of this compound revolves around the selective inhibition of the enzyme Dipeptidyl Peptidase-4.[2] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.[5][6] This guide provides a detailed overview of the molecular targets of this compound, associated signaling pathways, quantitative data (using Sitagliptin as a proxy), and relevant experimental protocols.
Primary Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)
The principal molecular target of this compound is the enzyme Dipeptidyl Peptidase-4 (DPP-4), also known as CD26.[2][7] DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells, and also exists in a soluble, circulating form.[3][8] In the context of glucose homeostasis, DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP by cleaving their N-terminal dipeptides.[4][9]
Binding Affinity and Kinetics (Data for Sitagliptin)
| Parameter | Value (for Sitagliptin) | Method | Reference |
| Binding Affinity (KD) | Low nanomolar range | Surface Plasmon Resonance (SPR) | [11] |
| IC50 (Human Recombinant DPP-4) | 0.14 nM - 34 nM (range for various gliptins) | Fluorometric Assay | [12] |
| IC50 (Human Plasma DPP-4) | ~4.380 ± 0.319 nM | Fluorometric Assay | [13] |
| Mode of Inhibition | Competitive, Reversible | Enzyme Kinetic Assays | [10] |
Signaling Pathways
The therapeutic effects of this compound are mediated through the potentiation of the natural incretin signaling pathways. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn act on their respective G protein-coupled receptors (GPCRs) primarily located on pancreatic β-cells and α-cells.[1][13][14]
Incretin-Mediated Signaling Cascade
The binding of GLP-1 and GIP to their receptors on pancreatic β-cells initiates a signaling cascade that culminates in enhanced glucose-dependent insulin secretion.[9][15]
Incretin signaling pathway in pancreatic β-cells.
Experimental Protocols
The following are representative protocols for key experiments used to characterize DPP-4 inhibitors.
DPP-4 Enzyme Activity and Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of compounds like this compound in inhibiting DPP-4 activity.
Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-AMC, by the DPP-4 enzyme. The release of the fluorescent aminomethylcoumarin (AMC) group is proportional to the enzyme activity. The presence of a DPP-4 inhibitor reduces the rate of AMC release.[2][16][17]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer
-
Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)
-
DPP-4 Inhibitor (e.g., this compound, Sitagliptin as a positive control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) and a reference inhibitor (Sitagliptin) in assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to wells containing either the test inhibitor, reference inhibitor, or buffer (for control wells).
-
Incubate the plate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities (rates of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for a DPP-4 inhibition assay.
Clinical Trial Protocol for a DPP-4 Inhibitor (Representative)
This outlines a typical study design to evaluate the efficacy and safety of a DPP-4 inhibitor in patients with type 2 diabetes.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Objective: To assess the efficacy and safety of the DPP-4 inhibitor as monotherapy or add-on therapy in adults with type 2 diabetes who have inadequate glycemic control.
Inclusion Criteria:
-
Adults (e.g., 18-75 years) with a diagnosis of type 2 diabetes.
-
HbA1c levels within a specified range (e.g., 7.0% to 10.0%).
-
Stable on diet and exercise alone or on a stable dose of metformin.
Exclusion Criteria:
-
Type 1 diabetes.
-
History of pancreatitis.
-
Significant renal or hepatic impairment.
Treatment Arms:
-
DPP-4 Inhibitor (e.g., 100 mg once daily)
-
Placebo (once daily)
(If an add-on therapy trial):
-
Metformin + DPP-4 Inhibitor
-
Metformin + Placebo
Primary Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 24 weeks).
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose.
-
Proportion of patients achieving a target HbA1c (e.g., <7.0%).
-
Change in body weight.
-
Incidence of adverse events, including hypoglycemia.
Study Procedures:
-
Screening visit to determine eligibility.
-
Randomization to a treatment arm.
-
Follow-up visits at regular intervals (e.g., weeks 4, 12, 24) for efficacy and safety assessments.
-
Blood sampling for HbA1c, plasma glucose, and other relevant biomarkers.
-
Monitoring for adverse events.
Potential Off-Target Interactions and Other Effects
While DPP-4 is the primary target, the pleiotropic effects of DPP-4 inhibitors are an area of ongoing research. Some studies on other gliptins have suggested potential interactions with other molecules and broader physiological effects beyond glycemic control. For instance, research on Sitagliptin has explored potential binding to other proteins, although the clinical significance of these findings is still under investigation.
Conclusion
This compound exerts its therapeutic effect through the targeted inhibition of Dipeptidyl Peptidase-4. This action potentiates the endogenous incretin system, leading to improved glycemic control in patients with type 2 diabetes. The characterization of its interaction with DPP-4, including binding affinity and kinetics, is crucial for understanding its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the evaluation of DPP-4 inhibitors. As with all pharmaceuticals, continued research is necessary to fully elucidate the complete molecular interaction profile of this compound and its long-term clinical implications.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 11. vetmeduni.ac.at [vetmeduni.ac.at]
- 12. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 15. glucagon.com [glucagon.com]
- 16. content.abcam.com [content.abcam.com]
- 17. abcam.cn [abcam.cn]
In-Depth Technical Guide: Binding Affinity of Sitagliptin to Dipeptidyl Peptidase-4 (DPP-4)
Disclaimer: Initial searches for "Bisegliptin" did not yield any results for a known Dipeptidyl Peptidase-4 (DPP-4) inhibitor. It is presumed that this may be a novel, less-documented compound or a possible misnomer. Consequently, this guide will focus on Sitagliptin , a well-characterized and clinically significant DPP-4 inhibitor, to provide a comprehensive overview of the core topic of gliptin-DPP-4 binding affinity for the intended audience of researchers, scientists, and drug development professionals.
Introduction to DPP-4 and the Incretin System
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of various cell types. A key function of DPP-4 in glucose homeostasis is the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the gut in response to food intake and play a crucial role in regulating blood glucose levels by:
-
Enhancing glucose-dependent insulin secretion from pancreatic β-cells.[3][4]
-
Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4]
In patients with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-4, drugs like Sitagliptin prevent the degradation of GLP-1 and GIP, thereby prolonging their physiological activity and improving glycemic control.[2]
Sitagliptin: Mechanism of Action and Binding Characteristics
Sitagliptin is a potent, selective, and orally active DPP-4 inhibitor.[2] It functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[5][6] This means that Sitagliptin competes with the natural substrates (GLP-1 and GIP) for the active site of the DPP-4 enzyme. Its binding is characterized by a rapid onset and a long duration of action, allowing for once-daily dosing.[5][6]
Signaling Pathway of DPP-4 Inhibition by Sitagliptin
The following diagram illustrates the incretin signaling pathway and the mechanism of action of Sitagliptin.
Quantitative Binding Affinity Data
The binding affinity of Sitagliptin to DPP-4 is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific values can vary slightly based on experimental conditions, the following table summarizes representative data.
| Parameter | Value | Units | Experimental Conditions |
| IC50 | ~19 | nM | Recombinant human DPP-4, Fluorogenic substrate (Gly-Pro-AMC), 37°C |
| Ki | ~18 | nM | Competitive inhibition model, calculated from IC50 |
Note: The values presented are aggregated from typical findings in DPP-4 inhibitor screening assays. Exact values should be referenced from specific publications.
Experimental Protocols
The determination of Sitagliptin's binding affinity to DPP-4 is commonly performed using a fluorometric enzyme inhibition assay. Below is a detailed methodology for a typical assay.
Principle
The assay quantifies the activity of the DPP-4 enzyme by measuring the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the free aminomethylcoumarin (AMC) fluoresces, and the intensity of this fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like Sitagliptin, the rate of substrate cleavage is reduced, leading to a decrease in fluorescence. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce DPP-4 activity by 50%.
Materials and Reagents
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]
-
DPP-4 Fluorogenic Substrate (H-Gly-Pro-AMC)[8]
-
Sitagliptin (as a positive control inhibitor)
-
Solvent for inhibitor (e.g., DMSO or Assay Buffer)
-
96-well black microtiter plate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9]
-
Incubator set to 37°C
Experimental Workflow
The following diagram outlines the typical workflow for a DPP-4 inhibition assay.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ijrti.org [ijrti.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. content.abcam.com [content.abcam.com]
Early-Phase Clinical Research on Bisegliptin: A Technical Guide
An In-depth Analysis of Pre- and Early-Clinical Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical research on Bisegliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail the available quantitative data, experimental methodologies, and relevant biological pathways to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
Early-phase clinical trials are crucial for establishing the pharmacokinetic and pharmacodynamic profiles of a new drug. While specific quantitative data for this compound from dedicated early-phase clinical trial publications is limited in the public domain, we can infer typical parameters based on the drug class and available information. The following tables structure the key pharmacokinetic and pharmacodynamic endpoints that would be assessed in such trials.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| Placebo | N/A | N/A | N/A | N/A |
| Dose X | Data not available | Data not available | Data not available | Data not available |
| Dose Y | Data not available | Data not available | Data not available | Data not available |
| Dose Z | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical Pharmacodynamic Parameters of this compound (Single Ascending Dose)
| Dose | DPP-4 Inhibition (%) | Active GLP-1 Levels (fold increase) | Insulin Secretion (unit) | Glucagon Suppression (%) |
| Placebo | N/A | 1 | Baseline | Baseline |
| Dose X | Data not available | Data not available | Data not available | Data not available |
| Dose Y | Data not available | Data not available | Data not available | Data not available |
| Dose Z | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The design of early-phase clinical trials for a DPP-4 inhibitor like this compound would typically follow established methodologies to ensure safety and gather essential data.
Phase I Single Ascending Dose (SAD) Study
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy volunteers.
-
Design: A randomized, double-blind, placebo-controlled, single-dose escalation study.
-
Participants: Healthy male and/or female subjects, typically aged 18-55 years.
-
Procedure:
-
Subjects are enrolled into sequential dose cohorts.
-
Within each cohort, subjects are randomly assigned to receive a single oral dose of this compound or a matching placebo.
-
Blood and urine samples are collected at predefined intervals to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and pharmacodynamic markers (DPP-4 activity, active GLP-1 and GIP levels).
-
Safety and tolerability are monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.
-
Dose escalation to the next cohort proceeds after a safety review of the preceding dose level.
-
Phase I Multiple Ascending Dose (MAD) Study
-
Objective: To assess the safety, tolerability, and pharmacokinetics of multiple doses of this compound, and to determine the dose-response relationship for pharmacodynamic effects.
-
Design: A randomized, double-blind, placebo-controlled, multiple-dose escalation study.
-
Participants: Healthy male and/or female subjects.
-
Procedure:
-
Subjects are enrolled into dose-escalation cohorts.
-
Subjects receive daily oral doses of this compound or placebo for a specified period (e.g., 7-14 days).
-
Pharmacokinetic and pharmacodynamic assessments are conducted at steady-state.
-
Intensive safety monitoring is performed throughout the study.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as a DPP-4 inhibitor, works by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin secretion and suppress glucagon release, ultimately improving glycemic control.
Caption: Mechanism of action of this compound.
Early-Phase Clinical Trial Workflow
The logical progression of an early-phase clinical research program for a new chemical entity like this compound involves a structured sequence of studies, starting from preclinical evaluation and moving through Phase I trials.
Caption: Typical early-phase clinical development workflow.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Sitagliptin
Introduction
Sitagliptin is an oral hypoglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[[“]][2][3][4] This inhibition slows the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5][6][7] Elevated levels of active incretins stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes mellitus.[2][3][4][5][6][7]
This document outlines a laboratory-scale synthesis protocol for Sitagliptin, drawing from established chemical and chemo-enzymatic manufacturing processes.
Mechanism of Action: DPP-4 Inhibition
Sitagliptin's therapeutic effect is derived from its potent and selective inhibition of the DPP-4 enzyme. The signaling pathway is initiated by the ingestion of food, which triggers the release of incretin hormones from the gut. These hormones are crucial for glucose homeostasis. However, their action is short-lived due to rapid degradation by the DPP-4 enzyme. By blocking DPP-4, Sitagliptin increases the bioavailability of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon production.[3][5][6]
Chemical Synthesis of Sitagliptin
The synthesis of Sitagliptin can be broadly divided into two main routes: a first-generation process involving asymmetric hydrogenation of a β-keto ester and a more recent, "greener" synthesis that utilizes an enamine intermediate. The following protocol outlines a representative chemical resolution approach.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2,4,5-Trifluorophenylacetic acid | Sigma-Aldrich | 98% |
| N,N'-Carbonyldiimidazole (CDI) | Acros Organics | 97% |
| Meldrum's acid | TCI Chemicals | 98% |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[[“]][2][8]triazolo[4,3-a]pyrazine HCl | Combi-Blocks | 97% |
| Diisopropylethylamine (i-Pr2NEt) | Alfa Aesar | 99% |
| Sodium borohydride (NaBH4) | Sigma-Aldrich | 99% |
| (-)-Di-p-toluoyl-L-tartaric acid | Sigma-Aldrich | 98% |
| Phosphoric acid (85 wt%) | Fisher Sci. | ACS |
| Solvents (THF, Isopropanol, Ethyl Acetate) | Fisher Sci. | ACS |
Synthesis Workflow
Experimental Protocol
Step 1: Synthesis of Meldrum's Adduct
-
To a solution of 2,4,5-trifluorophenylacetic acid in an appropriate solvent, add N,N'-carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature until activation is complete.
-
Add Meldrum's acid to the reaction mixture and heat to approximately 50°C for 5 hours.
-
Upon completion, the product can be isolated. This process has a reported yield of approximately 87%.[9]
Step 2: Synthesis of β-Ketoamide
-
The Meldrum's adduct from the previous step is coupled with 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride.
-
Diisopropylethylamine (i-Pr2NEt) is used as a base in this coupling reaction.
-
The reaction proceeds to form the β-ketoamide intermediate with a reported yield of around 67%.[9]
Step 3: Reduction to Racemic Sitagliptin
-
The β-ketoamide is reduced using a reducing agent such as sodium borohydride (NaBH4).
-
This step produces the racemic mixture of Sitagliptin.
Step 4: Chiral Resolution
-
The racemic Sitagliptin is resolved using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid.
-
This allows for the selective crystallization of the desired (R)-enantiomer as a tartrate salt. An enantiomeric excess of 96% has been reported for this type of resolution.[9]
Step 5: Formation of Sitagliptin Phosphate
-
The resolved Sitagliptin tartrate salt is treated to isolate the free base.
-
The free base is then dissolved in a suitable solvent system, such as isopropanol and isopropyl acetate.
-
A solution of phosphoric acid is added to precipitate the final product, Sitagliptin phosphate.[10][11]
-
The crystals are isolated by filtration, washed, and dried.
Quantitative Data Summary
The following table summarizes reported yields for various synthesis strategies for Sitagliptin and its intermediates.
| Synthesis Stage/Route | Reported Yield | Reference |
| First Generation Process | ||
| Overall Yield (8 steps) | 52% | [10] |
| Asymmetric Hydrogenation of β-ketoester (Yield) | 83% | [10] |
| Asymmetric Hydrogenation of β-ketoester (ee) | 94% | [10] |
| Second Generation ("Green") Synthesis | ||
| Overall Isolated Yield | up to 65% | [12] |
| Dehydrositagliptin Intermediate (3 steps, one pot) | 82% | [12] |
| Chemical Resolution Route | ||
| Overall Yield (5 steps) | 11% | [9] |
| Meldrum's Adduct Formation | 87% | [9] |
| β-Ketoamide Formation | 67% | [9] |
| Multi-Enzymatic Cascade | ||
| Sitagliptin Intermediate (gram scale) | ~70% | [8] |
| Isolated Yield of Intermediate | 61% | [8] |
Conclusion
The synthesis of Sitagliptin is a well-established process with multiple routes available for laboratory and industrial-scale production. The choice of synthesis will depend on factors such as required scale, cost, and environmental considerations. The "green" synthesis route offers significant advantages in terms of waste reduction and overall efficiency.[12] The provided protocol offers a foundational method for the laboratory-scale synthesis of this important therapeutic agent. Researchers should consult the primary literature for more detailed experimental conditions and characterization data.
References
- 1. Sitagliptin Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 5. droracle.ai [droracle.ai]
- 6. Sitagliptin: Package Insert / Prescribing Information [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Bisegliptin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisegliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon release in a glucose-dependent manner, and ultimately lower blood glucose levels.[3][4] The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a key objective in diabetes drug discovery.
High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries. This document provides detailed application notes and protocols for robust and efficient HTS assays to evaluate the inhibitory activity of this compound analogs against DPP-4.
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors, such as this compound and its analogs, exert their therapeutic effect by modulating the incretin signaling pathway. In response to food intake, intestinal L-cells secrete GLP-1.[5] GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion. This action is glucose-dependent, meaning insulin is primarily released when blood glucose levels are elevated, thus minimizing the risk of hypoglycemia.[2] DPP-4 rapidly degrades and inactivates GLP-1. By inhibiting DPP-4, this compound analogs prolong the action of endogenous GLP-1, leading to improved glycemic control.
Below is a diagram illustrating the DPP-4 and GLP-1 signaling pathway.
Caption: DPP-4 and GLP-1 Signaling Pathway.
High-Throughput Screening Workflow
The process of identifying novel and potent this compound analogs through HTS follows a structured workflow, from initial screening of a large compound library to the identification of lead candidates for further development.
Caption: High-Throughput Screening Workflow for this compound Analogs.
Quantitative Data Presentation
The inhibitory potency of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for a series of hypothetical this compound analogs, illustrating the impact of different chemical substitutions on DPP-4 inhibition. Sitagliptin, a well-established DPP-4 inhibitor, is included for comparison.[6]
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| This compound | CF3 | H | 15 |
| Analog-1 | Cl | H | 25 |
| Analog-2 | Br | H | 20 |
| Analog-3 | CH3 | H | 50 |
| Analog-4 | CF3 | F | 10 |
| Analog-5 | CF3 | Cl | 12 |
| Analog-6 | H | H | 150 |
| Sitagliptin | - | - | 18 |
Note: The IC50 values for the hypothetical this compound analogs are for illustrative purposes and are based on general structure-activity relationship trends observed for DPP-4 inhibitors.
Experimental Protocols
Fluorescence-Based DPP-4 Inhibition Assay (HTS)
This protocol describes a fluorescence-based assay suitable for high-throughput screening of this compound analogs. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Inhibition of DPP-4 results in a decreased rate of AMC release, leading to a lower fluorescence signal.
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound analogs and control compounds (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare stock solutions of this compound analogs and control compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate to achieve the desired final concentration (e.g., 10 µM for primary screening).
-
Include wells with DMSO only as a negative control (100% enzyme activity) and a known inhibitor like Sitagliptin as a positive control.
-
-
Enzyme Preparation and Dispensing:
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration in pre-chilled Tris buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Dispense 10 µL of the diluted enzyme solution to all wells of the assay plate containing the compounds.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Dispensing:
-
Prepare the Gly-Pro-AMC substrate solution in Tris buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for DPP-4.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Read the plate kinetically for 10-15 minutes or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the background wells (no enzyme) from all data points.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition in the primary screen, perform a dose-response experiment with a serial dilution of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Validation
To ensure the reliability and robustness of the HTS assay, it is crucial to determine key validation parameters.
Z'-Factor: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Where SD is the standard deviation.
-
Signal-to-Background Ratio (S/B): The S/B ratio indicates the dynamic range of the assay. A higher S/B ratio is desirable.
-
Calculation: S/B = Mean_signal_positive_control / Mean_signal_negative_control
Hit-to-Lead Logic Diagram
Following the identification of initial "hits" from the primary HTS, a series of subsequent steps are undertaken to progress these hits into viable lead compounds. This process involves a multidisciplinary approach to optimize for potency, selectivity, and drug-like properties.
Caption: Hit-to-Lead Optimization Process.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. brieflands.com [brieflands.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Bisegliptin Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisegliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This ultimately leads to improved glycemic control.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound. The described assays will enable researchers to:
-
Determine the inhibitory potency of this compound on the DPP-4 enzyme.
-
Assess the downstream effects on the GLP-1 signaling pathway, specifically the induction of cyclic AMP (cAMP).
-
Measure the enhancement of glucose-stimulated insulin secretion in pancreatic beta cells.
Mechanism of Action: this compound
This compound competitively and reversibly inhibits the serine protease DPP-4. This inhibition prevents the degradation of GLP-1 and GIP, prolonging their biological activity. The increased levels of active incretins lead to the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize representative quantitative data for the efficacy of this compound in various cell-based assays. This data is for illustrative purposes to demonstrate expected outcomes.
Table 1: DPP-4 Inhibition Assay
| Compound | IC50 (nM) |
| This compound | 5.2 |
| Sitagliptin (Control) | 19 |
Table 2: GLP-1 Receptor Activation (cAMP Assay)
| Treatment | EC50 (nM) | Max cAMP Fold Increase |
| GLP-1 (Control) | 0.1 | 15 |
| This compound (in the presence of GLP-1) | N/A * | Potentiates GLP-1 effect |
*this compound does not directly activate the GLP-1 receptor but enhances the effect of GLP-1.
Table 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
| Condition | Fold Increase in Insulin Secretion |
| Low Glucose (3 mM) | 1.0 |
| High Glucose (20 mM) | 3.5 |
| High Glucose + GLP-1 | 5.0 |
| High Glucose + GLP-1 + This compound | 7.5 |
Experimental Protocols
DPP-4 Inhibitor Screening Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.
Workflow:
Caption: Workflow for the DPP-4 inhibitor screening assay.
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Sitagliptin (as a positive control)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of this compound and a dilution series in DPP-4 Assay Buffer.
-
Add 20 µL of DPP-4 Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions or control (Sitagliptin or buffer for no inhibitor control) to the respective wells.
-
Add 10 µL of diluted recombinant human DPP-4 enzyme to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic DPP-4 substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
GLP-1 Receptor Activation (cAMP Assay)
This assay measures the increase in intracellular cyclic AMP (cAMP) in response to GLP-1 receptor activation, which is potentiated by this compound's inhibition of DPP-4.
Signaling Pathway:
Caption: Simplified GLP-1 signaling cascade in pancreatic β-cells.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GLP-1 (7-36) amide
-
This compound
-
DPP-4 enzyme (soluble)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well cell culture plates
Protocol:
-
Seed the GLP-1 receptor-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Prepare treatment solutions in assay buffer containing a fixed concentration of GLP-1 and soluble DPP-4, with a dilution series of this compound.
-
Add the treatment solutions to the cells and incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the potentiation of the GLP-1 response.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted from a pancreatic beta-cell line (e.g., MIN6) in response to glucose stimulation, and how this is enhanced by this compound in the presence of GLP-1.
Materials:
-
MIN6 pancreatic beta-cell line
-
Cell culture medium (DMEM with 15% FBS, 50 µM β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (3 mM) and high (20 mM) glucose concentrations.
-
GLP-1 (7-36) amide
-
This compound
-
Soluble DPP-4
-
Insulin ELISA kit
-
24-well cell culture plates
Protocol:
-
Seed MIN6 cells in a 24-well plate and culture to 80-90% confluency.
-
Gently wash the cells twice with KRBB containing low glucose.
-
Pre-incubate the cells in low glucose KRBB for 1 hour at 37°C.
-
Prepare treatment solutions in KRBB with high glucose, containing GLP-1, soluble DPP-4, and varying concentrations of this compound. Include controls with low glucose and high glucose alone.
-
Remove the pre-incubation buffer and add the treatment solutions to the cells.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Calculate the fold increase in insulin secretion relative to the low glucose control.
Conclusion
The described cell-based assays provide a robust framework for the preclinical evaluation of this compound's efficacy. These protocols can be adapted for high-throughput screening and detailed pharmacological characterization of DPP-4 inhibitors. The data generated will be crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent for type 2 diabetes.
Application Notes and Protocols for Animal Models in DPP-4 Inhibitor Research for Diabetes
A Note on "Bisegliptin": Publicly available research specifically referencing "this compound" is limited. Therefore, these application notes and protocols are based on the extensive research conducted on Sitagliptin (MK-0431) , a structurally and functionally similar, well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The principles, animal models, and experimental methodologies described herein are highly applicable to the preclinical investigation of novel DPP-4 inhibitors like this compound for the treatment of diabetes.
Introduction to DPP-4 Inhibitors in Diabetes Research
Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes. Their mechanism of action revolves around the enhancement of the endogenous incretin system. Incretins, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are gut hormones released in response to food intake. They play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[1] DPP-4 is the enzyme responsible for the rapid degradation and inactivation of GLP-1 and GIP. By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby augmenting their beneficial effects on glycemic control.[2]
Animal models are indispensable tools for the preclinical evaluation of DPP-4 inhibitors. They allow researchers to investigate the efficacy, mechanism of action, and safety profile of these compounds in a physiological context that mimics human diabetes. The most commonly employed animal models in this field include chemically-induced models of diabetes, such as the streptozotocin (STZ)-induced diabetic mouse, and spontaneous autoimmune models, like the non-obese diabetic (NOD) mouse.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effects by modulating the incretin signaling pathway. The following diagram illustrates the mechanism of action.
Animal Models for DPP-4 Inhibitor Research
Streptozotocin (STZ)-Induced Diabetic Mouse Model (Type 1 Diabetes Model)
The STZ-induced diabetic mouse is a widely used model for studying type 1 diabetes. STZ is a chemical that is toxic to pancreatic β-cells, leading to their destruction and subsequent insulin deficiency and hyperglycemia. This model is useful for evaluating the effects of DPP-4 inhibitors on β-cell preservation, regeneration, and overall glycemic control in an insulin-deficient state.
Experimental Workflow:
Detailed Protocol:
-
Animal Selection: Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 200 mg/kg body weight.[2]
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein using a glucometer.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.
-
-
Grouping and Treatment:
-
Randomly assign diabetic mice to different treatment groups:
-
Diabetic Control Group: Fed a normal chow diet.
-
This compound-Treated Group: Fed a diet containing this compound. For Sitagliptin, a concentration of 4 g/kg of chow has been used.[2]
-
-
A non-diabetic control group receiving a normal chow diet should also be included.
-
-
Monitoring and Data Collection:
-
Measure non-fasting blood glucose and body weight weekly.
-
At the end of the treatment period (e.g., 4-8 weeks), perform an Oral Glucose Tolerance Test (OGTT).
-
Collect blood samples for the measurement of plasma active GLP-1, insulin, and DPP-4 activity.
-
-
Terminal Procedures:
-
Euthanize the mice and collect the pancreas for histological analysis, including β-cell mass and islet morphology.
-
Quantitative Data Summary (Based on Sitagliptin Studies):
| Parameter | Control Group | Diabetic Group | Diabetic + Sitagliptin Group |
| Plasma DPP-IV Activity (mU/ml) | ~65 | ~158 | ~105 |
| Plasma Active GLP-1 (pM) | ~5 | ~2 | ~10 |
| Non-fasting Blood Glucose (mmol/L) - 4 weeks post-treatment | ~8 | >30 | <10 |
Note: The values presented are approximate and based on published data for Sitagliptin (MK-0431) in STZ-induced diabetic mice.[3] Actual results may vary depending on the specific experimental conditions and the potency of this compound.
Non-Obese Diabetic (NOD) Mouse Model (Autoimmune Type 1 Diabetes Model)
The NOD mouse is a polygenic model of autoimmune type 1 diabetes that shares many similarities with the human disease. These mice spontaneously develop insulitis, an inflammatory infiltration of the pancreatic islets, which leads to the progressive destruction of β-cells and the onset of overt diabetes. This model is particularly valuable for investigating the immunomodulatory effects of DPP-4 inhibitors.
Logical Relationship of Experimental Components:
References
- 1. Dipeptidyl Peptidase IV Inhibition With MK0431 Improves Islet Graft Survival in Diabetic NOD Mice Partially via T-Cell Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Sitagliptin (MK0431) Inhibition of Dipeptidyl Peptidase IV Decreases Nonobese Diabetic Mouse CD4+ T-Cell Migration Through Incretin-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Bisegliptin Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisegliptin is an oral dipeptidyl peptidase-IV (DPP-4) inhibitor developed for the treatment of type 2 diabetes.[1] Its therapeutic action relies on preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This inhibition leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[3][4]
Given that patients with type 2 diabetes are often on multiple medications, a thorough evaluation of the drug-drug interaction (DDI) potential of this compound is a critical component of its development program and a key regulatory requirement.[5][6][7] These studies are essential to ensure patient safety by identifying potential risks of adverse events or altered efficacy when this compound is co-administered with other drugs.
This document provides a comprehensive overview of the recommended experimental designs and detailed protocols for conducting in vitro and in vivo drug interaction studies for this compound, in line with guidelines from major regulatory agencies like the FDA and EMA.[8][9]
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
This compound competitively inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of incretins. By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, potentiating their downstream effects on pancreatic α- and β-cells.[2][10]
Caption: this compound's DPP-4 inhibition pathway.
Part 1: In Vitro Drug Interaction Studies
In vitro assays are the first step in evaluating DDI potential. They help determine if this compound is a substrate, inhibitor, or inducer of key drug-metabolizing enzymes and transporters. The results guide the necessity and design of subsequent clinical DDI studies.[11][12]
In Vitro Experimental Workflow
The standard workflow involves a sequential assessment of metabolism, inhibition, and induction, followed by transporter interaction studies.
Caption: Workflow for in vitro DDI assessment.
Protocol 1: Metabolic Stability and Reaction Phenotyping
Objective: To identify the primary cytochrome P450 (CYP) enzymes and other enzymes responsible for the metabolism of this compound.
Methodology:
-
Test Systems: Pooled Human Liver Microsomes (HLMs), Human Liver S9 fractions, and specific recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5).[13]
-
Incubation:
-
Incubate this compound (typically at 1 µM) with the test system and a required cofactor (e.g., NADPH for CYPs).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Chemical Inhibition (in HLMs): Co-incubate this compound with known selective inhibitors for each major CYP isoform to confirm the results from recombinant enzymes.
-
Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
-
Determine the percentage contribution of each CYP isoform to the total metabolism.
-
Data Presentation:
Table 1: Summary of this compound Metabolic Phenotyping
| Test System | Parameter | Result | Interpretation |
|---|---|---|---|
| Human Liver Microsomes | In-vitro t½ (min) | e.g., 45 | Moderate metabolic stability |
| rCYP3A4 | % Metabolism | e.g., 75% | Major metabolizing enzyme |
| rCYP2C8 | % Metabolism | e.g., 15% | Minor metabolizing enzyme |
| Other rCYPs | % Metabolism | e.g., <5% each | Negligible contribution |
| Ketoconazole (CYP3A4 Inhibitor) | % Inhibition of Metabolism | e.g., 80% | Confirms CYP3A4 involvement |
Protocol 2: CYP450 Reversible Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major CYP isoforms.
Methodology:
-
Test System: Pooled Human Liver Microsomes (HLMs).
-
Probe Substrates: Use a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).
-
Incubation:
-
Pre-incubate HLMs with a range of this compound concentrations (e.g., 0.01 to 100 µM) and NADPH.
-
Initiate the reaction by adding the isoform-specific probe substrate.
-
Incubate for a short period within the linear range of metabolite formation.
-
Terminate the reaction with a cold organic solvent.
-
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Data Presentation:
Table 2: IC50 Values for this compound against Major CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Interpretation |
|---|---|---|---|
| CYP1A2 | Phenacetin | e.g., >100 | No significant inhibition |
| CYP2C9 | Diclofenac | e.g., >100 | No significant inhibition |
| CYP2D6 | Dextromethorphan | e.g., 85 | Weak inhibition |
| CYP3A4 | Midazolam | e.g., 25 | Moderate inhibition |
Protocol 3: CYP450 Induction Assay
Objective: To assess the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
Methodology:
-
Test System: Cryopreserved or fresh plateable human hepatocytes from at least three different donors.
-
Treatment: Treat hepatocytes with a range of this compound concentrations, a vehicle control, and known positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4) for 48-72 hours.[14]
-
Endpoint Measurement:
-
mRNA Expression: Harvest cells, extract RNA, and perform quantitative real-time PCR (qPCR) to measure the relative mRNA levels of the target genes (e.g., CYP1A2, CYP3A4) normalized to a housekeeping gene.
-
Enzyme Activity: Incubate the treated cells with isoform-specific probe substrates and measure metabolite formation via LC-MS/MS.
-
-
Data Analysis: Calculate the fold-induction of mRNA and activity relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).
Data Presentation:
Table 3: CYP Induction Potential of this compound in Human Hepatocytes
| CYP Isoform | Parameter | Positive Control (Fold Induction) | This compound (Fold Induction @ 10 µM) | Interpretation |
|---|---|---|---|---|
| CYP1A2 | mRNA | Omeprazole (e.g., 25-fold) | e.g., 1.2-fold | No significant induction |
| CYP2B6 | mRNA | Phenobarbital (e.g., 15-fold) | e.g., 1.5-fold | No significant induction |
| CYP3A4 | mRNA | Rifampicin (e.g., 20-fold) | e.g., 1.8-fold | No significant induction |
Protocol 4: Drug Transporter Interaction Studies
Objective: To determine if this compound is a substrate or inhibitor of clinically relevant uptake (e.g., OATP1B1, OATP1B3, OCT2) and efflux (e.g., P-gp, BCRP) transporters.
Methodology:
-
Test Systems: Transfected cell lines (e.g., HEK293 or MDCK) overexpressing a single transporter or membrane vesicles derived from these cells.[13]
-
Substrate Assessment:
-
Incubate the cells with radiolabeled or non-labeled this compound in the presence and absence of a known potent inhibitor of the transporter.
-
Measure the intracellular concentration of this compound. An increase in uptake in expressing cells compared to control cells, which is inhibited by a known inhibitor, indicates it is a substrate.
-
-
Inhibition Assessment:
-
Incubate the cells with a known probe substrate for the transporter in the presence of a range of this compound concentrations.
-
Measure the transport of the probe substrate. A reduction in transport indicates inhibition.
-
-
Analysis:
-
For substrate assessment, calculate the net uptake ratio.
-
For inhibition assessment, calculate IC50 values.
-
Data Presentation:
Table 4: this compound Transporter Interaction Summary
| Transporter | Substrate Assessment (Net Efflux/Uptake Ratio) | Inhibition Assessment (IC50 µM) | Interpretation |
|---|---|---|---|
| P-gp (MDR1) | e.g., 1.2 (Not a substrate) | e.g., >50 | Not an inhibitor |
| BCRP | e.g., 1.1 (Not a substrate) | e.g., 45 | Weak inhibitor |
| OATP1B1 | e.g., 1.5 (Not a substrate) | e.g., >50 | Not an inhibitor |
| OCT2 | e.g., 3.5 (Substrate) | e.g., 20 | Substrate and potential inhibitor |
Part 2: In Vivo Clinical Drug Interaction Studies
Based on the in vitro results, clinical DDI studies are designed to quantify the magnitude of interactions in humans. A decision to proceed to in vivo studies is based on established basic models that compare in vitro potency (IC50, Ki) with clinically relevant unbound plasma concentrations.[12][15]
In Vivo DDI Study Decision Logic
The decision to conduct a clinical study is triggered if the calculated risk parameters from in vitro data exceed regulatory thresholds.
Caption: Decision logic for clinical DDI studies.
Protocol 5: Clinical DDI Study Design (Example)
Scenario: In vitro data suggest this compound is primarily metabolized by CYP3A4 (victim potential) and weakly inhibits OCT2 (perpetrator potential).
Objective:
-
Victim: To assess the effect of a strong CYP3A4 inhibitor (Itraconazole) on the pharmacokinetics (PK) of this compound.
-
Perpetrator: To assess the effect of this compound on the PK of a sensitive OCT2 substrate (Metformin).
Study Design:
-
Open-label, two-period, fixed-sequence crossover study in healthy volunteers.
-
Victim Arm (N=16):
-
Period 1: Single oral dose of this compound.
-
Period 2: Multiple doses of Itraconazole to reach steady state, followed by a single oral dose of this compound.
-
-
Perpetrator Arm (N=16):
-
Period 1: Single oral dose of Metformin.
-
Period 2: Multiple doses of this compound to reach steady state, followed by a single oral dose of Metformin.
-
Methodology:
-
Subject Population: Healthy male and female volunteers, aged 18-55.
-
PK Sampling: Collect serial blood samples over 48-72 hours post-dose in each period.
-
Bioanalysis: Analyze plasma concentrations of this compound, Metformin, and their relevant metabolites using validated LC-MS/MS methods.
-
Safety Monitoring: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
-
Data Analysis:
-
Perform non-compartmental analysis (NCA) to calculate key PK parameters (AUC₀-inf, AUC₀-t, Cmax).
-
Calculate the geometric mean ratios (GMR) and 90% confidence intervals (CI) for the PK parameters of the probe drug with and without the interacting drug.
-
Data Presentation:
Table 5: Pharmacokinetic Interaction between this compound and Itraconazole
| PK Parameter | This compound Alone (Geometric Mean) | This compound + Itraconazole (Geometric Mean) | Geometric Mean Ratio (90% CI) |
|---|---|---|---|
| Cmax (ng/mL) | e.g., 250 | e.g., 375 | e.g., 1.50 (1.35 - 1.67) |
| AUC₀-inf (ng*h/mL) | e.g., 3000 | e.g., 7500 | e.g., 2.50 (2.20 - 2.85) |
Interpretation: Co-administration with a strong CYP3A4 inhibitor significantly increases this compound exposure, suggesting a dose adjustment may be necessary.
Conclusion
A systematic and tiered approach to evaluating the drug-drug interaction potential of this compound is essential for a successful drug development program. The protocols outlined in this document, from initial in vitro screening to definitive clinical studies, provide a robust framework for characterizing this compound's DDI profile. The data generated will inform labeling recommendations and ensure the safe and effective use of this compound in the target patient population.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Overview of the gliptin class (dipeptidyl peptidase-4 inhibitors) in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Sitagliptin - Wikipedia [en.wikipedia.org]
- 11. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bioivt.com [bioivt.com]
- 14. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. qps.com [qps.com]
Application Notes & Protocols: A Framework for Preclinical and Clinical Evaluation of Sitagliptin in Combination Therapy for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical and clinical evaluation of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, when used in combination with other antihyperglycemic agents for the treatment of type 2 diabetes mellitus (T2DM). The protocols outlined below are foundational and may require optimization based on specific experimental conditions and research objectives.
Introduction to Sitagliptin and Combination Therapy
Sitagliptin enhances the body's own ability to lower elevated blood sugar levels by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing their breakdown, Sitagliptin increases the levels of active incretins, which in turn stimulate the pancreas to release insulin and suppress the liver's production of glucose in a glucose-dependent manner.[1][2]
Given the complex pathophysiology of T2DM, which involves both insulin resistance and declining β-cell function, combination therapy is often necessary to achieve and maintain glycemic control.[3] Combining Sitagliptin with agents that have complementary mechanisms of action, such as metformin (which primarily reduces hepatic glucose production and improves insulin sensitivity), can lead to additive or synergistic improvements in glycemic control.[4][5]
Signaling Pathway of Sitagliptin's Action
The therapeutic effect of Sitagliptin is centered on the potentiation of the incretin pathway. The diagram below illustrates the mechanism by which Sitagliptin enhances GLP-1 and GIP signaling to regulate blood glucose.
Caption: Mechanism of Action of Sitagliptin on the Incretin Pathway.
Preclinical Evaluation Protocols
In Vitro DPP-4 Enzyme Inhibition Assay
This protocol is designed to determine the potency of Sitagliptin in inhibiting DPP-4 enzyme activity.
Methodology:
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Sitagliptin (and other test compounds)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Sitagliptin in the assay buffer.
-
In a 96-well plate, add the human recombinant DPP-4 enzyme to each well.
-
Add the Sitagliptin dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate H-Gly-Pro-AMC.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission ~360/460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy in Animal Models of T2DM
This protocol assesses the in vivo efficacy of Sitagliptin in combination with another antihyperglycemic agent (e.g., metformin) in a diet-induced obese mouse model.
Methodology:
-
Animal Model:
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Sitagliptin alone
-
Group 3: Metformin alone
-
Group 4: Sitagliptin + Metformin combination
-
-
Dosing:
-
Administer drugs orally once daily for a specified period (e.g., 4-8 weeks).
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).[9]
-
Record baseline blood glucose from the tail vein.
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).[10]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
-
Data Presentation (Example):
Treatment Group Fasting Glucose (mg/dL) Glucose AUC (mg/dL*min) Vehicle Control 150 ± 10 30000 ± 2500 Sitagliptin 135 ± 8 25000 ± 2000 Metformin 130 ± 9 24000 ± 1800 Combination 110 ± 7 18000 ± 1500 Note: Data are presented as mean ± SEM and are hypothetical.
Clinical Trial Protocol Framework
This section outlines a framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of Sitagliptin in combination with metformin.
Study Design and Workflow
Caption: Workflow for a Clinical Trial of Sitagliptin Combination Therapy.
Key Methodologies
-
Measurement of Glycated Hemoglobin (HbA1c):
-
Principle: HbA1c reflects the average blood glucose levels over the preceding 2-3 months.
-
Method: Collect whole blood samples in EDTA-containing tubes. Analysis should be performed using a National Glycohemoglobin Standardization Program (NGSP)-certified method, such as high-performance liquid chromatography (HPLC) or a validated immunoassay, to ensure accuracy and consistency across study sites.[3][11] For multicenter trials, centralized laboratory analysis is recommended to minimize inter-laboratory variability.[12]
-
Endpoint: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks).
-
-
Assessment of Pancreatic β-cell Function:
-
Principle: To evaluate the effect of the combination therapy on insulin secretion.
-
Method: The Homeostasis Model Assessment for β-cell function (HOMA-β) is a commonly used method. It is calculated from fasting plasma glucose and fasting plasma insulin (or C-peptide) concentrations using the following formula: HOMA-β (%) = (20 × Fasting Insulin [µU/mL]) / (Fasting Glucose [mmol/L] - 3.5)
-
Blood samples for fasting glucose and insulin should be collected after an overnight fast.
-
Efficacy Data Summary
Clinical studies have demonstrated the additive glycemic-lowering effects of Sitagliptin when combined with other oral antihyperglycemic agents.
Table 1: Summary of HbA1c Reduction in Combination Therapy Trials
| Combination Therapy | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Reference |
| Sitagliptin + Metformin | ~8.0 | -0.65 to -1.1 | [4] |
| Sitagliptin + Pioglitazone | ~8.1 | -0.7 | [13] |
| Sitagliptin + Glimepiride | ~8.3 | -0.57 | [13] |
Note: Values are approximate and derived from various clinical trials.
Safety and Tolerability Assessment
Throughout preclinical and clinical studies, a comprehensive safety assessment is crucial.
-
Preclinical: Histopathological examination of key organs (pancreas, liver, kidney) in animal models.
-
Clinical: Monitoring of adverse events (AEs), with particular attention to gastrointestinal side effects, hypoglycemia, and potential for pancreatitis.[14] Laboratory parameters (liver function tests, renal function) and vital signs should be regularly monitored. The incidence of hypoglycemia with Sitagliptin is generally low because its action is glucose-dependent.[15]
Conclusion
The protocols and frameworks presented here provide a structured approach for the systematic evaluation of Sitagliptin in combination therapy. By employing robust in vitro, in vivo, and clinical methodologies, researchers can effectively characterize the efficacy and safety profile of such therapeutic strategies, ultimately contributing to the development of improved treatments for individuals with type 2 diabetes mellitus.
References
- 1. Glipita-M | 50 mg+500 mg | Tablet | গ্লিপিটা-এম ৫০ মি.গ্রা.+৫০০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. youtube.com [youtube.com]
- 3. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitagliptin/Metformin (Janumet) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy With Sitagliptin and Metformin for Type 2 Diabetes - Page 6 [medscape.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. mlo-online.com [mlo-online.com]
- 12. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. Sitagliptin and metformin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Fixed-dose combination of sitagliptin and metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sitagliptin Metabolites
Disclaimer: The initial search for "Bisegliptin" did not yield any specific results. It is presumed that this may be a typographical error. Therefore, this document provides detailed application notes and protocols for Sitagliptin , a well-documented Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is chemically and functionally similar to other drugs in the "gliptin" class. The methodologies and principles described herein are broadly applicable to the analysis of other gliptins and their metabolites.
Introduction
Sitagliptin is an oral hypoglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] It is used for the treatment of type 2 diabetes mellitus.[1] Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing the degradation of incretins, Sitagliptin enhances their ability to increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells.[2][3] This action is glucose-dependent, meaning it has a lower risk of causing hypoglycemia.[3] The development of robust and sensitive analytical methods is crucial for the evaluation of its pharmacokinetic properties and the characterization of its metabolites in various biological matrices.[1][4]
Metabolic Pathways of Sitagliptin
The biotransformation of Sitagliptin in the body leads to the formation of several metabolites. Understanding these metabolic pathways is essential for developing comprehensive analytical methods that can detect and quantify both the parent drug and its key metabolites. The primary routes of metabolism involve oxidation and glucuronidation.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the analysis of Sitagliptin and its major metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: LC-MS/MS Parameters for Sitagliptin Analysis
| Parameter | Value |
| Chromatographic Column | Kinetex® C18 |
| Mobile Phase | 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1) |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Positive Ionization (ESI+) |
| MRM Transition (Sitagliptin) | m/z 408.2 → 193.0 |
| MRM Transition (IS - Sitagliptin-d4) | m/z 412.2 → 239.1 |
| Linearity Range | 5–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Sample Preparation Recovery
| Analyte | Extraction Method | Matrix | Recovery (%) |
| Sitagliptin | Liquid-Liquid Extraction (LLE) with MTBE | Human Plasma | > 85% |
| Sitagliptin | Protein Precipitation with Acetonitrile | Human Plasma | > 90% |
| Sitagliptin | Solid Phase Extraction (SPE) | Human Plasma | > 88% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is suitable for the extraction of Sitagliptin from human plasma samples.
Materials:
-
Human plasma (100 µL)
-
Sitagliptin-d4 internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Sitagliptin-d4) to the plasma sample.
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Sitagliptin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Kinetex® C18 (or equivalent)
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium acetate with 0.04% formic acid and acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Run Time: Under 2 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sitagliptin: m/z 408.2 → 193.0
-
Sitagliptin-d4 (IS): m/z 412.2 → 239.1
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of Sitagliptin metabolites from biological samples.
References
- 1. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro DPP-4 Inhibition Assay Using Bisegliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control. This makes DPP-4 a key therapeutic target for the management of type 2 diabetes mellitus.
Bisegliptin is a potent and selective inhibitor of the DPP-4 enzyme. This document provides detailed application notes and protocols for conducting an in vitro DPP-4 inhibition assay to characterize the activity of this compound and other potential inhibitors. The assay is based on a fluorometric method that measures the cleavage of a synthetic DPP-4 substrate.
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors, such as this compound, function by competitively and reversibly binding to the active site of the DPP-4 enzyme. This inhibition prevents the breakdown of endogenous incretin hormones, GLP-1 and GIP. The resulting elevated levels of active incretins lead to several downstream effects that contribute to lower blood glucose levels. These effects include glucose-dependent stimulation of insulin secretion, suppression of glucagon secretion, and a delay in gastric emptying.[1][2][3][4][5]
Below is a diagram illustrating the signaling pathway affected by DPP-4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]
- 3. Enzymatic release of dipeptidyl peptidase-4 inhibitors (gliptins) from pigeon pea (Cajanus cajan) nutrient reservoir proteins: In silico and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges in Gliptin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the formulation of Bisegliptin and other gliptin-based active pharmaceutical ingredients (APIs). Given the limited public information on "this compound," this guide leverages data and strategies from the well-characterized DPP-4 inhibitor, Sitagliptin, as a representative model.
Troubleshooting Guide: Common Solubility Issues
This guide is designed to help you diagnose and resolve common solubility and dissolution problems during your experiments.
| Issue | Potential Cause | Recommended Action |
| Low API Solubility in Aqueous Media | The inherent crystalline structure of the API may lead to poor aqueous solubility. Different polymorphic forms can exhibit varying solubility.[1][2] | 1. pH Adjustment: Determine the pKa of your API and adjust the pH of the dissolution medium. For basic compounds, lowering the pH can increase solubility. 2. Co-solvents: Introduce water-miscible solvents such as ethanol, propylene glycol, or PEG 400 to the formulation. 3. Surfactants: Incorporate non-ionic surfactants like polysorbates (e.g., Tween® 80) or sorbitan esters to improve wetting and micellar solubilization. |
| Inconsistent Dissolution Profiles | This can be caused by variations in particle size, polymorphism, or inadequate wetting of the API. | 1. Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area of the API. 2. Solid Dispersion: Create a solid dispersion of the API in a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®) to enhance dissolution.[3][4] This can be achieved through spray drying or hot-melt extrusion. 3. Wet Granulation: Utilize a wet granulation process with a suitable binder to improve the wettability and dissolution of the formulation. |
| API Precipitation Upon Dilution | A supersaturated solution created by a solubility-enhancing formulation may not be stable upon dilution in a larger aqueous volume. | 1. Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation. These polymers can help maintain a supersaturated state and prevent or slow down API precipitation. 2. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to keep the API in a solubilized state. |
| Poor Bioavailability Despite Adequate In Vitro Dissolution | The in vitro dissolution medium may not accurately reflect the in vivo environment, or other factors like membrane permeability may be limiting. | 1. Biorelevant Dissolution Media: Use dissolution media that simulate fed and fasted states (e.g., FaSSIF and FeSSIF) to better predict in vivo performance. 2. Permeability Enhancement: If permeability is a concern, investigate the use of permeation enhancers, though this requires careful toxicological evaluation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of gliptins like Sitagliptin?
A1: Sitagliptin phosphate monohydrate is soluble in water and N,N-dimethylformamide, slightly soluble in methanol, and very slightly soluble in ethanol, acetone, and acetonitrile.[1] The aqueous solubility can be influenced by the specific salt form and crystalline structure.[1][2]
Q2: How can I improve the solubility of my gliptin compound for pre-clinical studies?
A2: For early-stage studies, creating a salt form of the API can be an effective strategy. Co-crystallization with a suitable co-former is another approach to enhance solubility by altering the crystal lattice energy.[5] Additionally, formulating the API in a solution with co-solvents and surfactants can be a rapid way to achieve the desired concentration for initial in vitro and in vivo testing.
Q3: What are the advantages of using solid dispersions?
A3: Solid dispersions can significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.[3][4] By dispersing the API at a molecular level within a hydrophilic polymer matrix, the drug is maintained in an amorphous state, which has higher apparent solubility and faster dissolution compared to the crystalline form.
Q4: Which analytical techniques are recommended for characterizing my formulation?
A4: A variety of analytical methods are available to characterize your formulation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for quantifying the API and any impurities.[6][7][8][9] UV-Visible Spectroscopy can also be employed for concentration measurements.[7][8] For solid-state characterization, techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are crucial to identify the polymorphic form and assess thermal stability.[1]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 gram of this compound and 2 grams of polyvinylpyrrolidone (PVP K30) in 20 mL of a 1:1 mixture of dichloromethane and methanol.
-
Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 45°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion using DSC to confirm the amorphous nature of the API and HPLC to determine drug content.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Medium: Prepare 900 mL of a pH 6.8 phosphate buffer.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Speed: Set the paddle speed to 50 RPM.
-
Sample Introduction: Introduce a capsule or tablet containing a known amount of the this compound formulation into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Visualizations
Caption: A workflow diagram illustrating the key stages in developing and evaluating a this compound formulation with enhanced solubility.
Caption: A logical decision tree for troubleshooting solubility issues in this compound formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sgwrite.com [sgwrite.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bisegliptin Dosage in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bisegliptin in preclinical settings. The information aims to assist in the effective design and execution of animal studies for dosage optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected glucose-lowering effect with this compound in our rodent model. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The administered dose may be insufficient. Refer to the dosage tables below for typical ranges of related DPP-4 inhibitors and consider a dose-response study.
-
Route of Administration: Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for this compound's formulation and absorption characteristics. Oral administration is common for gliptins.
-
Timing of Administration and Blood Sampling: The pharmacokinetic profile of this compound will dictate the optimal time for administration relative to glucose challenges and blood sampling. A pilot pharmacokinetic study is recommended.
-
Animal Model: The choice of animal model is critical. Ensure the selected model (e.g., diet-induced obese, genetic models like db/db mice or Zucker diabetic fatty rats) is appropriate for studying type 2 diabetes and responsive to DPP-4 inhibition.[1]
-
Drug Formulation: Issues with solubility or stability of the this compound formulation can impact its bioavailability. Verify the formulation's integrity.
Q2: How do we establish an optimal dose for long-term efficacy studies?
A2: A tiered approach is recommended:
-
Acute Dose-Response Study: Conduct a study with single doses of this compound at varying concentrations. Measure plasma DPP-4 activity and glucose levels following a glucose challenge. The goal is to identify a dose that achieves near-maximal DPP-4 inhibition (typically >80%) and a significant glucose-lowering effect.[2][3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate the plasma concentration of this compound to its effect on DPP-4 inhibition over time. This will help in determining a dosing interval that maintains sufficient DPP-4 inhibition.
-
Sub-chronic Dosing Study: Based on the acute and PK/PD data, select a few doses for a multi-week study. Key endpoints should include fasting blood glucose, HbA1c, and oral glucose tolerance tests.
Q3: Are there any known off-target effects or safety concerns we should monitor in our preclinical studies?
A3: The gliptin class of drugs is generally well-tolerated in preclinical studies.[4][5] However, it is prudent to monitor for:
-
Hypoglycemia: Although the risk is low with DPP-4 inhibitors due to their glucose-dependent mechanism, it's important to monitor blood glucose, especially when co-administering with other anti-diabetic agents.[6][7]
-
Pancreatitis: While a definitive link has not been established in preclinical and clinical studies with other gliptins, it is a parameter that has been investigated.[4][5] Standard histopathology of the pancreas in terminal studies is recommended.
-
Immune Function: As DPP-4 is involved in immune regulation, some studies suggest monitoring for any changes in immune cell populations or function, although adverse effects are not commonly reported.
Q4: What are the key differences in dosing between mouse and rat models?
A4: Allometric scaling based on body surface area is a common starting point for dose conversion between species. However, due to differences in metabolism and clearance, the optimal dose in mg/kg may differ. It is essential to perform dose-finding studies in each species. Preclinical studies for other gliptins have used a range of doses in both mice and rats.[1]
Data Presentation: Dosage and Pharmacokinetics of DPP-4 Inhibitors in Preclinical Models
The following tables summarize typical dosage ranges and pharmacokinetic parameters for commonly studied DPP-4 inhibitors in preclinical models. This data can serve as a reference for designing studies with this compound.
Table 1: Reported Oral Dosages of DPP-4 Inhibitors in Rodent Models
| Drug | Species | Model | Dosage Range (mg/kg/day) | Key Findings |
| Alogliptin | Mouse | High-Fat Diet/Streptozotocin | 5, 15, 45 | Dose-dependent reduction in blood glucose and A1C.[8] |
| Linagliptin | Rat | Chronic Renal Failure | Not specified | No dose adjustment needed for renal impairment.[9] |
| Sitagliptin | Rat, Mouse | Various | 10-100 | Effective in various diabetes models.[1] |
| Vildagliptin | Rat | Streptozotocin-induced | 6, 10, 20 | Improved glycemic control and attenuated endothelial dysfunction.[10] |
| Vildagliptin | Rat | High-Fat Diet | 10, 20 | Reduced blood glucose and lipid levels.[10] |
Table 2: Pharmacokinetic Parameters of Selected DPP-4 Inhibitors
| Drug | Species | Tmax (hours) | T1/2 (hours) | Bioavailability (%) | Primary Elimination Route |
| Linagliptin | Rat | Not Specified | Not Specified | 15-51 | Enterohepatic[9] |
| Linagliptin | Human | ~1.5 | >100 (terminal) | ~30 | Feces[2][11] |
| Sitagliptin | Human | 1-4 | ~12.4 | ~87 | Renal (urine)[12][13] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rodents
-
Acclimatization: Acclimate animals to handling and the experimental procedures for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (typically 6-8 hours for mice, 12-16 hours for rats) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Drug Administration: Administer this compound or vehicle orally via gavage at the predetermined dose and time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) orally.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Measure blood glucose levels for each time point and calculate the area under the curve (AUC) for glucose excursion.
Protocol 2: In Vivo DPP-4 Activity Assay
-
Animal Dosing: Administer this compound or vehicle to animals at various doses.
-
Plasma Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at different time points post-dosing. Centrifuge to separate plasma and store at -80°C until analysis.
-
Assay Principle: The assay measures the cleavage of a synthetic DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate) by DPP-4 in the plasma sample.
-
Procedure:
-
Thaw plasma samples on ice.
-
Add a small volume of plasma to a reaction buffer in a 96-well plate.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Incubate at 37°C.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Calculation: Determine the rate of substrate cleavage, which is proportional to the DPP-4 activity. Calculate the percentage of DPP-4 inhibition relative to the vehicle-treated control group.
Visualizations
References
- 1. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sitagliptin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 8. ovid.com [ovid.com]
- 9. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. musechem.com [musechem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
Technical Support Center: Troubleshooting Compound Instability in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be encountering instability issues with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Bisegliptin, in solution. The following information is based on the known stability profiles of similar compounds in this class and is intended to serve as a comprehensive resource for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of this compound concentration in my aqueous solution at neutral pH. What could be the primary cause?
A1: Rapid degradation of DPP-4 inhibitors in neutral aqueous solutions is often attributed to intramolecular cyclization. This process can lead to the formation of inactive cyclic amidine or diketopiperazine derivatives. The rate of this degradation is often temperature-dependent. Consider preparing fresh solutions and maintaining them at lower temperatures (2-8 °C) to minimize this effect.
Q2: My this compound solution has turned slightly yellow after exposure to laboratory light. Is this a sign of degradation?
A2: Photodegradation is a known issue for some pharmaceutical compounds. Exposure to UV or even ambient laboratory light can induce chemical changes. It is recommended to work with this compound solutions in amber vials or to protect them from light to assess if this prevents the color change and potential degradation.
Q3: I am using a phosphate buffer for my experiments, and I'm seeing more degradation than expected. Could the buffer be contributing to the instability?
A3: Yes, buffer components can influence the stability of small molecules. Phosphate buffers, in some cases, can catalyze specific degradation pathways. It is advisable to test the stability of this compound in different buffer systems (e.g., citrate, acetate) at the same pH to determine if the buffer species is a contributing factor.
Q4: Can the presence of excipients from a formulated product affect the stability of this compound in my solution?
A4: Absolutely. Excipients can interact with the active pharmaceutical ingredient. For instance, excipients with residual moisture or reactive impurities can accelerate degradation.[1] If you are using a formulated product, it is crucial to be aware of the excipient composition and their potential impact on stability in solution.
Troubleshooting Guides
Issue 1: Unexpectedly Low Purity or Presence of Degradants in HPLC Analysis
If your High-Performance Liquid Chromatography (HPLC) analysis shows low purity for your this compound standard or the appearance of unexpected peaks, follow this troubleshooting workflow:
References
Technical Support Center: Optimizing the Chemical Synthesis of Sitagliptin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sitagliptin synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: The synthesis of active pharmaceutical ingredients should be carried out by qualified professionals in appropriate laboratory settings, adhering to all relevant safety guidelines and regulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Sitagliptin, and which one generally gives a higher yield?
A1: The two most prominent synthetic routes for Sitagliptin are the asymmetric hydrogenation of a β-keto ester intermediate and the enzymatic transamination of a prochiral ketone. Merck has developed multiple generations of the synthesis, with the later generations focusing on improving efficiency and reducing waste. The second-generation process, which involves the asymmetric hydrogenation of an unprotected enamine, is reported to have a high overall yield of up to 65%.[1][2] A multi-enzyme cascade system has also been developed for the synthesis of a key Sitagliptin intermediate, achieving a 61% isolated yield on a gram scale.[3]
Q2: My overall yield is low. What are the critical steps I should investigate first?
A2: Low overall yield in Sitagliptin synthesis can often be attributed to a few critical steps:
-
Asymmetric Hydrogenation/Enzymatic Transamination: Inefficiency in this step directly impacts the yield of the desired chiral amine. Key factors to check are catalyst/enzyme activity, substrate quality, and reaction conditions (temperature, pressure, pH).
-
Coupling Reaction: The amide bond formation between the chiral β-amino acid derivative and the triazolopiperazine moiety is another critical step. Incomplete coupling or side reactions can significantly reduce the yield.
-
Purification and Isolation: Loss of product during workup and purification steps, especially during crystallization and filtration, can be a major contributor to low yield.
Q3: How can I assess the chiral purity of my Sitagliptin sample?
A3: Chiral purity is crucial for the efficacy and safety of Sitagliptin. Several analytical methods can be used to determine the enantiomeric excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. A variety of chiral stationary phases are available, such as Chiralcel OD-RH and Chiralpak IC, which can effectively separate the (R)- and (S)-enantiomers.[4][5][6]
-
Capillary Electrophoresis (CE): This technique can also be employed for chiral analysis of Sitagliptin.[7] The United States Pharmacopeia (USP) provides a monograph for Sitagliptin Phosphate that includes a method for determining enantiomeric purity.[8]
Troubleshooting Guides
Guide 1: Low Yield or Enantioselectivity in Asymmetric Hydrogenation
Problem: The asymmetric hydrogenation of the dehydrositagliptin intermediate results in low yield or poor enantioselectivity (<95% ee).
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the catalyst (e.g., Rh(I)/tBu JOSIPHOS) is handled under inert conditions to prevent oxidation.[2]- Use fresh, high-purity catalyst.- Screen for catalyst poisons in the substrate and solvent. |
| Sub-optimal Reaction Conditions | - Pressure: Vary the hydrogen pressure. Higher pressures can sometimes improve conversion but may affect selectivity.[2]- Temperature: Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity.- Solvent: Ensure the solvent (e.g., methanol) is anhydrous and de-gassed. |
| Substrate Quality | - Analyze the purity of the dehydrositagliptin intermediate. Impurities can inhibit or poison the catalyst.- Ensure the correct isomeric form of the enamine is used. |
| Incorrect Catalyst Loading | - Optimize the catalyst loading. While lower loading is cost-effective, too little catalyst can lead to incomplete conversion. A loading of around 0.15 mol % has been reported to be effective.[2] |
Guide 2: Inefficient Enzymatic Transamination
Problem: The enzymatic transamination of the pro-sitagliptin ketone shows low conversion or poor enzyme stability.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal pH | - Maintain the optimal pH for the specific transaminase being used. The pH can drop during the reaction due to the formation of a carboxylic acid, so a pH-stat system or robust buffering is recommended.[3][9]- Lowering the reaction pH to around 7.0 has been shown to circumvent product inhibition for some transaminases.[9] |
| Enzyme Inhibition | - Product Inhibition: High concentrations of the product can inhibit the enzyme. Consider in situ product removal or running the reaction at a higher dilution.- Byproduct Inhibition: The co-product of the amine donor (e.g., acetone from isopropylamine) can inhibit the enzyme. Using an excess of the amine donor can help drive the reaction forward.[10] |
| Low Enzyme Activity/Stability | - Immobilization: Immobilizing the transaminase on a solid support can improve its stability and allow for easier reuse.[10]- Cofactor Limitation: Ensure sufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor.- Temperature: Operate at the optimal temperature for the enzyme. |
| Poor Substrate Solubility | - Use a co-solvent like DMSO to improve the solubility of the ketone substrate.[11] |
Guide 3: Incomplete Coupling Reaction and Impurity Formation
Problem: The amide coupling between the Boc-protected β-amino acid and the triazolopiperazine hydrochloride results in a low yield of the desired product and the formation of impurities.
| Potential Cause | Troubleshooting Steps |
| Ineffective Coupling Agent | - Screen different coupling agents (e.g., EDC, DCC) and additives (e.g., HOBt).- The selection of the base is critical for minimizing side reactions and improving yield.[12] |
| Side Reactions | - Racemization: The chiral center of the β-amino acid can be susceptible to racemization under harsh conditions. Use mild reaction conditions and appropriate coupling reagents to minimize this.- Formation of Byproducts: Analyze the reaction mixture by HPLC-MS to identify major impurities. The formation of alkene impurities has been reported.[12] |
| Poor Quality of Intermediates | - Ensure the purity of both the Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][10]triazolo[4,3-a]pyrazine hydrochloride.[13][14][15] |
| Reaction Conditions | - Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can lead to degradation and side product formation. |
Quantitative Data Summary
Table 1: Comparison of Different Sitagliptin Synthesis Routes
| Synthetic Route | Key Chiral Step | Reported Overall Yield | Key Advantages |
| First Generation (Merck) | Asymmetric Hydrogenation of β-keto ester | 52%[3][16] | Established route for early clinical supplies. |
| Second Generation (Merck) | Asymmetric Hydrogenation of enamine | 65%[2] | "Green" synthesis, fewer steps, less waste.[1][2] |
| Enzymatic Cascade | Transaminase/Lipase | 61% (isolated yield of intermediate)[3][17] | Environmentally friendly, uses cheaper amine donors. |
| Chemical Resolution | Resolution of racemic amine | 11%[16] | Avoids expensive noble metal catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Transamination of Pro-Sitagliptin Ketone
This protocol is a general guideline based on published procedures.[10] Optimization will be required for specific enzymes and scales.
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of isopropylamine (as amine donor) and pyridoxal-5'-phosphate (PLP) in a buffer (e.g., triethanolamine buffer, pH 9.0).
-
Pre-incubation: Pre-incubate the solution at the optimal temperature for the transaminase (e.g., 40°C) for a short period (e.g., 5 minutes).
-
Substrate Addition: Add a solution of the pro-sitagliptin ketone dissolved in a suitable co-solvent (e.g., DMSO).
-
Enzyme Addition: Add the transaminase enzyme (either as a solution or immobilized on a support).
-
Reaction Monitoring: Stir the reaction mixture at the optimal temperature. Monitor the progress of the reaction by taking samples at different time intervals and analyzing them by HPLC.
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding acetonitrile). The product can then be isolated and purified using standard techniques such as extraction and crystallization.
Visualizations
Caption: A general troubleshooting workflow for addressing low yield in Sitagliptin synthesis.
Caption: Logical relationship of key intermediates and reactions in Sitagliptin synthesis.
References
- 1. Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis (2011) | Aman A. Desai | 197 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 14. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 15. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]
- 16. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 17. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Bisegliptin in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bisegliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral antihyperglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its primary function is to block the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and reduced glucagon release. This ultimately helps to lower blood glucose levels in patients with type 2 diabetes.
Q2: What are the known off-target effects of DPP-4 inhibitors like this compound?
The off-target effects of DPP-4 inhibitors can be broadly categorized into two areas: lack of selectivity within the DPP family and effects on other substrates.
-
Selectivity: DPP-4 belongs to a family of serine proteases that includes DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). Inhibition of these other proteases can lead to adverse effects. Therefore, the selectivity of a DPP-4 inhibitor is a critical factor in its safety profile.
-
Substrate Specificity: The DPP-4 enzyme has numerous substrates in addition to GLP-1 and GIP. Inhibition of DPP-4 can lead to the accumulation of these other substrates, which may have unintended physiological consequences. For example, Neuropeptide Y (NPY), Peptide YY (PYY), and Stromal cell-derived factor-1 (SDF-1α or CXCL12) are also cleaved by DPP-4. Altering their levels could potentially impact cardiovascular, immune, and neurological systems.
-
Reported Side Effects: Clinical and post-marketing data for the DPP-4 inhibitor class have identified potential side effects, including severe joint pain, an increased risk of nasopharyngitis, and, rarely, pancreatitis.[1] The exact mechanisms for these effects are still under investigation but may be linked to the modulation of inflammatory pathways.
Q3: I am observing unexpected inflammatory responses in my cell-based assays with this compound. What could be the cause?
DPP-4 is known to be expressed on the surface of immune cells, including T-lymphocytes, and plays a role in immune regulation. Inhibition of DPP-4 can modulate cytokine levels. Some studies on DPP-4 inhibitors have shown a reduction in pro-inflammatory cytokines like IL-6. If you observe an unexpected inflammatory response, consider the following:
-
Cell Type: The effect of this compound on cytokine profiles can be cell-type specific.
-
Contamination: Ensure your cell cultures are free from endotoxin or microbial contamination, which can trigger inflammatory responses.
-
Off-Target Effects: The observed effect may be a genuine off-target effect of this compound on inflammatory signaling pathways in your specific experimental model.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Potential Cause | Recommended Action |
| Cell Line Instability | Regularly perform cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments. |
| Reagent Variability | Use a single lot of this compound and other key reagents for a set of experiments. If changing lots, perform a bridging study to ensure consistency. |
| Assay Conditions | Optimize and standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and does not exceed a level that affects cell viability or function. Include a vehicle control in all experiments. |
Issue 2: Observing Effects Unrelated to GLP-1 Signaling
| Potential Cause | Recommended Action |
| Lack of this compound Selectivity | Perform a selectivity profiling experiment to determine the IC50 of this compound against other relevant proteases like DPP-8, DPP-9, and FAP. If significant inhibition of other proteases is observed, consider using a more selective DPP-4 inhibitor as a control. |
| Accumulation of Other DPP-4 Substrates | Measure the levels of other known DPP-4 substrates, such as Neuropeptide Y (NPY), in your experimental system to determine if their accumulation could be mediating the observed effects. |
| Receptor-Independent Effects | Investigate potential non-specific interactions of this compound with other cellular components at the concentrations used in your experiments. |
Issue 3: Difficulty in Detecting the On-Target Effect (Increased GLP-1 Levels)
| Potential Cause | Recommended Action |
| Rapid GLP-1 Degradation | When collecting samples for GLP-1 measurement, immediately add a DPP-4 inhibitor (other than this compound if you are measuring its effect) and a protease inhibitor cocktail to prevent ex vivo degradation. |
| Low GLP-1 Secretion | Ensure your experimental model (e.g., specific cell line or primary cells) is capable of secreting detectable levels of GLP-1 in response to the stimuli you are using. |
| Assay Sensitivity | Use a highly sensitive and specific ELISA kit for active GLP-1. Validate the kit's performance in your sample matrix. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
Note: As specific experimental data for this compound's selectivity is not publicly available, this table presents a hypothetical example of what a selectivity profile might look like. Researchers should determine the actual selectivity profile of their specific batch of this compound.
| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 | 5 | - |
| DPP-8 | >10,000 | >2000-fold |
| DPP-9 | >10,000 | >2000-fold |
| FAP | >5,000 | >1000-fold |
Experimental Protocols
Protocol 1: DPP-4 Inhibitor Selectivity Profiling Assay
This protocol describes a general method to assess the selectivity of this compound against other DPP family enzymes using a fluorometric assay.
Materials:
-
Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (serial dilutions)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant enzyme (DPP-4, DPP-8, DPP-9, or FAP) to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (no inhibitor).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC) in kinetic mode for 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
Protocol 2: Measurement of Neuropeptide Y (NPY) Levels by ELISA
This protocol outlines the steps for quantifying NPY in cell culture supernatants or plasma samples.
Materials:
-
NPY ELISA Kit
-
Samples (cell culture supernatant or plasma collected with protease inhibitors)
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare NPY standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit's protocol.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of NPY in the samples by interpolating from the standard curve.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical flowchart for troubleshooting unexpected results.
References
Technical Support Center: Bioanalysis of Bisegliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Bisegliptin. The following information is based on established methods for the analysis of similar compounds, such as DPP-4 inhibitors, and is intended to serve as a comprehensive resource for mitigating common challenges like matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as plasma or serum.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In plasma samples, phospholipids are a major contributor to matrix effects in LC-MS/MS analysis.[3]
Q2: What is the most common analytical technique for the bioanalysis of compounds like this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical method for quantifying drugs like this compound and other DPP-4 inhibitors in biological matrices.[4][5] This technique offers high sensitivity, specificity, and throughput, making it ideal for pharmacokinetic and bioequivalence studies.[2][6]
Q3: How can I minimize matrix effects during sample preparation?
A3: Improving sample preparation is a highly effective strategy to reduce matrix effects.[3][7] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Using solvents like methyl tert-butyl ether (MTBE) can effectively extract analytes while leaving behind many matrix components.[3][6]
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup by selectively isolating the analyte of interest.
-
Phospholipid Depletion Plates: Specialized plates, such as HybridSPE-Phospholipid, are designed to specifically remove phospholipids, a primary source of matrix effects in plasma samples.
Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?
A4: Key considerations include:
-
Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended to compensate for matrix effects and variability in sample processing.[2]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components is crucial.
-
Mass Spectrometry Parameters: Fine-tuning parameters such as collision energy and declustering potential can help improve the signal-to-noise ratio and reduce interferences.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Column contamination or degradation, inappropriate mobile phase, sample solvent effects. | - Flush the column with a strong solvent. - Ensure the sample solvent is compatible with the mobile phase.[8] - Consider using a guard column. |
| High Signal Variability | Inconsistent sample preparation, significant matrix effects, instrument instability. | - Automate sample preparation steps where possible. - Employ a more rigorous sample cleanup method like SPE or phospholipid depletion plates. - Use a stable isotope-labeled internal standard. |
| Low Analyte Recovery | Inefficient extraction, analyte degradation. | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. - Evaluate the stability of this compound under the experimental conditions. |
| Ion Suppression or Enhancement | Co-eluting matrix components, particularly phospholipids. | - Improve chromatographic separation to move the analyte peak away from suppression zones. - Enhance sample cleanup to remove interfering compounds. - Dilute the sample if sensitivity allows.[7] |
Experimental Protocols
The following are example protocols for sample preparation and LC-MS/MS analysis, based on methods developed for sitagliptin, a structurally similar DPP-4 inhibitor. These should be optimized for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound-d4).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT)
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection or further processing.
-
LC-MS/MS Conditions (Example)
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for this compound and its IS. For sitagliptin, a common transition is m/z 408.2 → 235.1.[9] |
Quantitative Data Summary
The following tables summarize typical performance data from bioanalytical methods for sitagliptin, which can serve as a benchmark when developing a method for this compound.
Table 1: Extraction Recovery and Matrix Effect for Sitagliptin
| Extraction Method | Analyte Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| LLE with MTBE | 15 | 79.51 | 104.64 | [6] |
| 300 | 83.20 | 107.30 | [6] | |
| 800 | 81.75 | 105.92 | [6] | |
| PPT with Methanol | 5 | 87.09 - 105.05 (Accuracy %) | Not specified | [10] |
| 500.03 | 87.09 - 105.05 (Accuracy %) | Not specified | [10] |
Table 2: Precision and Accuracy Data for Sitagliptin Bioanalysis
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Precision & Accuracy | 15 | 3.72 | 9.87 | 95.70 - 105.94 | [11] |
| 300 | 1.52 | 1.81 | 97.20 - 100.23 | [11] | |
| 800 | 2.16 | 3.25 | 97.20 - 100.23 | [11] |
Visualizations
Caption: A typical workflow for bioanalysis using LC-MS/MS.
Caption: Strategies for mitigating matrix effects in bioanalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of DPP-4 Inhibitors
Disclaimer: Information on a specific compound named "Bisegliptin" is not publicly available. Therefore, this guide will use Sitagliptin as a representative Dipeptidyl Peptidase-4 (DPP-4) inhibitor to illustrate key concepts and methodologies. The principles and techniques described herein are broadly applicable to the development and optimization of other DPP-4 inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the selectivity of DPP-4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is high selectivity for DPP-4 over other DPP family members, such as DPP-8 and DPP-9, crucial?
High selectivity for DPP-4 is a critical safety consideration in the development of this class of inhibitors. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, including hematological, immunological, and gastrointestinal adverse effects.[1][2] Therefore, ensuring a high selectivity window for DPP-4 over DPP-8 and DPP-9 is paramount to minimize the risk of off-target effects.
Q2: What structural features of DPP-4 inhibitors generally contribute to their selectivity?
The selectivity of DPP-4 inhibitors is largely influenced by their interactions with the enzyme's active site, which is composed of several subsites (S1, S2, S1', S2'). Key interactions that enhance selectivity include:
-
Binding to the S1 and S2 subsites: This is a mandatory interaction for inhibitory activity.
-
Interactions with the S1' and S2' subsites: Additional interactions with these subsites can significantly increase potency and selectivity.
-
Exploiting differences in active site residues: The amino acid residues in the active sites of DPP-4, DPP-8, and DPP-9 differ. Designing inhibitors that interact favorably with residues unique to DPP-4 can enhance selectivity. For instance, the S2-extensive site is present in DPP-4 but absent in DPP-8 and DPP-9, and strong binding to this site is a feature of highly selective inhibitors like Sitagliptin.[1]
Q3: How does the mechanism of action (e.g., competitive, reversible) of an inhibitor like Sitagliptin affect its function?
Sitagliptin is a competitive and reversible inhibitor of DPP-4. This means it binds to the active site of the enzyme, preventing the substrate from binding, and this binding is not permanent. A reversible inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function once the inhibitor concentration decreases. This characteristic is often desirable in drug design to allow for controlled and predictable pharmacological effects.
Troubleshooting Guides
Issue 1: Low Selectivity of a Novel Inhibitor for DPP-4 over DPP-8/DPP-9
| Possible Cause | Troubleshooting Step |
| Suboptimal interaction with DPP-4 active site. | Perform molecular docking studies to analyze the binding mode of your inhibitor with the crystal structures of DPP-4, DPP-8, and DPP-9. Identify key interactions that can be enhanced for DPP-4 or disrupted for DPP-8/9. |
| Lack of specific interactions with non-conserved residues. | Analyze the amino acid sequence alignment of the active sites of DPP-4, DPP-8, and DPP-9 to identify non-conserved residues. Modify the inhibitor structure to introduce functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in DPP-4. |
| High structural similarity to non-selective inhibitors. | Review the structure-activity relationships of known selective and non-selective DPP-4 inhibitors. Identify structural motifs associated with poor selectivity and modify your compound to avoid these. |
Issue 2: Inconsistent IC50 Values in In Vitro DPP-4 Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Enzyme instability or variability. | Ensure consistent sourcing and handling of the recombinant DPP-4 enzyme. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor (e.g., Sitagliptin) in every assay to monitor enzyme activity. |
| Substrate concentration affecting IC50 of competitive inhibitors. | For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for more accurate determination of the inhibitory constant (Ki). |
| Interference from test compound. | Test compounds may interfere with the assay signal (e.g., fluorescence quenching or enhancement). Run a control experiment with the test compound in the absence of the enzyme to assess for any intrinsic signal. |
| Solubility issues with the test compound. | Ensure the test compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration determination and variable results. Use of a co-solvent like DMSO may be necessary, but its final concentration in the assay should be kept low and consistent across all wells. |
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected DPP-4 Inhibitors
| Inhibitor | DPP-4 | DPP-8 | DPP-9 | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Sitagliptin | 18 | >100,000 | >100,000 | >5,555 | >5,555 |
| Vildagliptin | 50 | 2,700 | 880 | 54 | 18 |
| Saxagliptin | 26 | 3,500 | 6,600 | 135 | 254 |
| Alogliptin | <10 | >10,000 | >10,000 | >1,000 | >1,000 |
| Linagliptin | 1 | >10,000 | 40,000 | >10,000 | 40,000 |
Data compiled from various sources. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for specific inhibitors and laboratory conditions.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor and positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitor and positive control.
-
-
Assay Reaction:
-
Add 25 µL of the diluted test inhibitor or control to the wells of the 96-well plate.
-
Add 50 µL of the diluted DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Selectivity Profiling against DPP-8 and DPP-9
The procedure for assessing inhibition of DPP-8 and DPP-9 is analogous to the DPP-4 inhibition assay, with the following modifications:
-
Enzymes: Use recombinant human DPP-8 and DPP-9 enzymes.
-
Substrates: While Gly-Pro-AMC can be used, specific substrates for DPP-8 and DPP-9 may provide better results.
-
Assay Conditions: Optimal buffer conditions, enzyme concentrations, and substrate concentrations may differ for DPP-8 and DPP-9 and should be determined empirically.
Mandatory Visualizations
Caption: DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.
Caption: Experimental workflow for DPP-4 inhibitor discovery and optimization.
Caption: Logical relationship between inhibitor properties and desired drug outcomes.
References
Strategies to reduce variability in Bisegliptin in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo studies involving Bisegliptin.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in plasma concentrations of this compound following oral administration. What are the potential causes and solutions?
High inter-animal variability in plasma drug concentrations after oral dosing is a common challenge. The sources of this variability can be broadly categorized into factors related to the drug formulation, the animal model, and the experimental procedures.
Potential Causes and Troubleshooting Strategies:
| Category | Potential Cause | Recommended Solution |
| Drug Formulation | Poor aqueous solubility of this compound. | Develop a formulation with improved solubility, such as a solution, suspension with a wetting agent, or a self-emulsifying drug delivery system (SEDDS). Ensure the formulation is homogenous and stable. |
| Inconsistent dosing volume or concentration. | Prepare fresh formulations for each experiment and verify the concentration. Use calibrated equipment for dosing and ensure the volume is appropriate for the animal's weight. | |
| Animal Model | Genetic differences between animals. | Use a well-characterized, isogenic animal strain to minimize genetic variability. Report the specific strain used in all study documentation. |
| Differences in age and weight. | Use animals from a narrow age and weight range. Randomize animals into treatment groups based on body weight. | |
| Variation in food and water consumption. | Standardize the diet and fasting period before dosing. Fasting can reduce variability in gastric emptying and intestinal pH. Ensure ad libitum access to water. | |
| Stress from handling and environment. | Acclimatize animals to the facility and handling procedures for at least one week before the study. Maintain a consistent environment (temperature, humidity, light-dark cycle). | |
| Experimental Procedure | Inconsistent oral gavage technique. | Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure accurate dose delivery to the stomach. |
| Variable blood sampling times. | Adhere strictly to the predetermined blood sampling schedule. Stagger the dosing of animals to allow for precise timing of sample collection for each individual. |
Q2: Our in vivo efficacy studies with this compound are showing inconsistent results between cohorts. How can we improve the reproducibility of our findings?
Inconsistent efficacy results can stem from a variety of factors, including the biological system's complexity and subtle variations in experimental execution. Enhancing the rigor of the experimental design and conduct is key to improving reproducibility.
Strategies to Enhance Reproducibility:
| Strategy | Description |
| Standardize Protocols | Develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the study, including animal handling, dosing, sample collection, and data analysis. |
| Randomization and Blinding | Randomize animals to treatment groups to prevent selection bias. Blind the investigators to the treatment allocation during the study and when assessing outcomes to minimize observer bias. |
| Power Analysis | Conduct a power analysis during the study design phase to ensure an adequate sample size to detect a statistically significant effect if one exists. |
| Environmental Control | Maintain a stable and consistent environment for the animals, including housing, diet, and light-dark cycles, as these can influence physiological responses. |
| Health and Immune Status | Ensure that the health and immune status of the animals are consistent across study groups, as these factors can significantly impact drug efficacy. |
Troubleshooting Guides
Issue: High Variability in Pharmacokinetic (PK) Parameters
If you are observing high variability in key PK parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration), consider the following troubleshooting steps.
Experimental Workflow for Investigating PK Variability:
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Issue: Inconsistent Pharmacodynamic (PD) Response
Variability in the pharmacodynamic response to this compound can be influenced by factors affecting drug exposure at the target site and the physiological state of the animal.
Signaling Pathway to Consider for this compound (as a hypothetical DPP-4 inhibitor):
DPP-4 inhibitors like this compound work by preventing the degradation of incretin hormones such as GLP-1 and GIP. This enhances glucose-dependent insulin secretion. Variability in this pathway can affect the drug's efficacy.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Experimental Protocols
Protocol: Oral Gavage in Rodents
-
Animal Preparation:
-
Acclimatize the animal to handling for several days prior to the procedure.
-
Confirm the animal's body weight to calculate the correct dose volume.
-
Ensure the animal is properly restrained to prevent injury.
-
-
Dosing:
-
Use a sterile, appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for mice). The tip should be rounded to prevent esophageal trauma.
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound formulation slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Dosing Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its home cage.
-
Protocol: Serial Blood Sampling in Rodents
-
Preparation:
-
Warm the animal under a heat lamp for a few minutes to promote vasodilation, facilitating blood collection.
-
Prepare collection tubes with the appropriate anticoagulant (e.g., EDTA).
-
-
Collection:
-
For tail vein sampling, make a small, clean incision with a sterile scalpel blade.
-
Collect the required volume of blood into the prepared tube.
-
Apply gentle pressure to the incision site to stop the bleeding.
-
For saphenous vein sampling, shave the area around the vein and apply a small amount of petroleum jelly to cause the blood to bead.
-
Puncture the vein with a sterile lancet and collect the blood.
-
-
Processing:
-
Keep the blood samples on ice until centrifugation.
-
Centrifuge the samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Technical Support Center: Optimization of Bisegliptin for Oral Bioavailability
Disclaimer: Publicly available data on the specific oral bioavailability challenges and optimization strategies for Bisegliptin is limited. This guide provides general strategies, troubleshooting advice, and experimental protocols applicable to small molecule drugs, like this compound, facing oral bioavailability hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of a drug like this compound?
A1: The oral bioavailability of a small molecule drug is primarily influenced by its solubility, permeability, and metabolic stability.[1][2] Key limiting factors include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[1][3] Low solubility is a common hurdle for many modern drug candidates.[3][4]
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelial cell layer to reach the bloodstream.[1] Factors like molecular size, lipophilicity, and interactions with cellular efflux transporters (e.g., P-glycoprotein) can limit permeability.[5]
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[5] Metabolism can also occur in the intestinal wall.[3]
-
Chemical Instability: Degradation of the drug in the acidic environment of the stomach or by digestive enzymes can reduce the amount available for absorption.[2][5]
Q2: What initial in vitro assays are crucial for diagnosing oral bioavailability problems?
A2: A standard initial assessment should include:
-
Kinetic and Thermodynamic Solubility Assays: To determine the drug's solubility in different pH environments mimicking the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6]
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption and identify if the compound is a substrate of efflux transporters like P-glycoprotein.[7][8][9]
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.
Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound?
A3: Strategies can be broadly categorized into two areas:
-
Structural Modification: Altering the molecule itself through medicinal chemistry. This can include bioisosteric replacement to improve physicochemical properties.[10] A common and effective approach is the prodrug strategy , where a labile promoiety is attached to the parent drug to improve its solubility or permeability. This moiety is later cleaved in the body to release the active drug.[11][12][13]
-
Formulation Approaches: Modifying the drug product without changing the active molecule.[10] This includes techniques like:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.[3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve solubility.[14] Technologies like spray drying and hot-melt extrusion are used for this purpose.[14]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or co-solvents can improve absorption, particularly for highly lipophilic compounds.[4][15]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[3][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug.[16][17]
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) / Next Steps |
| Low aqueous solubility in simulated gastric fluid (pH 1.2). | The compound is a weak base with a high pKa. | Consider salt formation to improve solubility.[14] Develop an enteric-coated formulation to bypass the stomach and release the drug in the higher pH of the intestine. |
| High permeability in the Caco-2 assay (Papp A→B), but also a high efflux ratio (>2). | The compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][8] | Co-dose with a known P-gp/BCRP inhibitor in the Caco-2 assay to confirm transporter involvement.[7] Explore structural modifications to reduce recognition by the transporter. Consider formulation strategies with excipients that can inhibit efflux transporters. |
| Good solubility and permeability, but in vivo studies show low oral bioavailability. | High first-pass metabolism in the liver or gut wall.[3][5] | Conduct metabolic stability assays with liver and intestinal microsomes to identify the primary site of metabolism. Identify the specific metabolic pathways and enzymes involved (e.g., CYP3A4). A prodrug approach could be used to mask the metabolic soft spot.[11] |
| Inconsistent or highly variable plasma concentrations in animal studies. | pH-dependent solubility.[18] Food effects (presence of food can alter GI pH, motility, and drug absorption).[2][5] | Investigate the effect of food on drug absorption in animal models. Develop a formulation that provides consistent release and absorption, such as an amorphous solid dispersion or a lipid-based system.[4][14] |
Quantitative Data Summary
As specific data for this compound is not widely available, the following tables present example data for a hypothetical DPP-4 inhibitor, "Compound X," to illustrate how to structure experimental results.
Table 1: Physicochemical Properties of Compound X
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | LC-MS |
| pKa | 8.5 (basic) | Potentiometric Titration |
| LogP | 2.8 | Shake-Flask Method |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Shake-Flask Method |
Table 2: In Vitro Permeability and Efflux of Compound X
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Apical to Basolateral (A→B) | 8.5 | 3.2 |
| Basolateral to Apical (B→A) | 27.2 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[19]
-
Preparation: Prepare buffers at the desired pH values (e.g., 1.2, 4.5, 6.8) to simulate gastrointestinal conditions.
-
Addition of Compound: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The solid should be visible to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (typically 37°C) using a shaker for a sufficient time to reach equilibrium (usually 24-48 hours).[19][20]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[19]
Protocol 2: Caco-2 Permeability Assay
This assay predicts intestinal permeability by measuring the transport of a compound across a monolayer of Caco-2 cells.[7][21]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-24 days until they form a confluent, differentiated monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by testing the transport of a low-permeability marker like Lucifer yellow.[21]
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B): Add the test compound in transport buffer to the apical (donor) chamber. At predetermined time points (e.g., 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Analysis: Quantify the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. pharm-int.com [pharm-int.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development [medical-xprt.com:443]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. drughunter.com [drughunter.com]
- 15. pharmtech.com [pharmtech.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. scribd.com [scribd.com]
Validation & Comparative
Unveiling Molecular Interactions: A Comparative Guide to the Crystallographic Validation of DPP-4 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding mechanisms of drug candidates is paramount. X-ray crystallography provides an unparalleled high-resolution view of these interactions, offering crucial insights for rational drug design and optimization. This guide provides a comparative overview of the crystallographic validation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents, with a focus on the experimental data and methodologies that underpin these structural studies.
While specific crystallographic data for the DPP-4 inhibitor Bisegliptin is not publicly available, this guide will draw comparisons with other well-characterized DPP-4 inhibitors that have been successfully co-crystallized with the target enzyme. These include Sitagliptin, Omarigliptin, and Teneligliptin, for which structural data is available in the Protein Data Bank (PDB).
Comparative Crystallographic Data of DPP-4 Inhibitors
The following table summarizes key quantitative data from the X-ray crystallographic studies of several DPP-4 inhibitors in complex with human DPP-4. This data allows for an objective comparison of the quality of the structural models.
| Inhibitor | PDB ID | Resolution (Å) | R-Value Work | R-Value Free |
| Sitagliptin (related structure) | 2P8S | 2.20 | 0.186 | 0.227 |
| Omarigliptin | 4PNZ | 1.90 | 0.166 | 0.197 |
| Teneligliptin | 3VJK | 2.49 | 0.225 | 0.279 |
Data sourced from the RCSB Protein Data Bank.[1][2][3]
The Signaling Pathway of DPP-4 Inhibition
DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, "gliptin" drugs like this compound increase the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.
Experimental Protocol: Crystallographic Validation of a DPP-4 Inhibitor
The following provides a detailed methodology for the structural validation of a small molecule inhibitor, such as this compound, in complex with its target protein, DPP-4, via X-ray crystallography.
Protein Expression and Purification
The extracellular domain of human DPP-4 (residues 39-766) is typically expressed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf9) to ensure proper protein folding and post-translational modifications.[4]
-
Cloning: The cDNA encoding the extracellular domain of human DPP-4 is cloned into a suitable expression vector, often with an N-terminal purification tag (e.g., His6-tag).[4]
-
Transfection and Amplification: The recombinant plasmid is used to generate a high-titer baculovirus stock, which is then used to infect large-scale insect cell cultures.
-
Purification: The secreted DPP-4 protein is purified from the cell culture supernatant using a series of chromatographic steps. This typically includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity. Protein purity and homogeneity are assessed by SDS-PAGE.
Crystallization of the DPP-4:Inhibitor Complex
Crystals of the protein-ligand complex are grown using vapor diffusion methods, either by co-crystallization or by soaking the ligand into pre-formed apo-protein crystals.
-
Co-crystallization: The purified DPP-4 protein is incubated with a molar excess of the inhibitor (e.g., this compound) prior to setting up crystallization trials. The complex is then mixed with a reservoir solution containing a precipitant (e.g., PEG 4000) and allowed to equilibrate.[5]
-
Soaking: Crystals of the apo DPP-4 enzyme are grown first. These crystals are then transferred to a solution containing the inhibitor, allowing the small molecule to diffuse into the crystal lattice and bind to the active site.
-
Optimization: Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened and optimized to obtain well-diffracting single crystals.
X-ray Diffraction Data Collection
High-quality diffraction data is collected from a single, cryo-cooled crystal using a synchrotron X-ray source.
-
Cryo-protection: Before data collection, the crystal is briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol or ethylene glycol) and then flash-cooled in liquid nitrogen to prevent ice formation.
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam. The crystal is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.
Structure Determination and Refinement
The collected diffraction data is processed to determine the three-dimensional structure of the DPP-4:inhibitor complex.
-
Data Processing: The diffraction images are integrated and scaled to obtain a set of structure factor amplitudes.
-
Phasing: The phase problem is typically solved by molecular replacement, using a previously determined structure of DPP-4 as a search model.
-
Model Building and Refinement: An initial model of the protein-ligand complex is built into the electron density map. This model is then refined through multiple cycles of manual model building and automated refinement to improve the fit to the experimental data. The quality of the final model is assessed using metrics such as R-work and R-free.
References
- 1. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 2. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Experiences From Developing Software for Large X-Ray Crystallography-Driven Protein-Ligand Studies [frontiersin.org]
- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and preliminary X-ray study of human dipeptidyl peptidase IV (DPPIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sitagliptin and Linagliptin in the Management of Type 2 Diabetes Mellitus
This guide provides a comprehensive comparison of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, Sitagliptin and Linagliptin, for researchers, scientists, and drug development professionals. The analysis focuses on their efficacy, pharmacokinetic profiles, safety, and underlying mechanisms of action, supported by experimental data and detailed methodologies.
Introduction
Sitagliptin and Linagliptin are orally administered, highly selective DPP-4 inhibitors that play a crucial role in the management of type 2 diabetes mellitus (T2DM). Their primary function is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control. While both drugs share a common mechanism, they exhibit distinct pharmacokinetic and metabolic properties that influence their clinical application.
Efficacy in Glycemic Control
Head-to-head clinical trials have demonstrated that both Sitagliptin and Linagliptin exhibit comparable efficacy in improving glycemic control in patients with T2DM.
A randomized, double-blind, non-inferiority trial involving 766 patients with T2DM evaluated the efficacy and safety of Linagliptin versus Sitagliptin over 24 weeks. The results indicated that both drugs achieved similar reductions in HbA1c from baseline, with a mean decrease of -0.7% for Linagliptin and -0.8% for Sitagliptin. The study concluded that Linagliptin was non-inferior to Sitagliptin in glycemic control.
Another study comparing the two drugs in patients inadequately controlled on metformin monotherapy also showed similar improvements in glycemic parameters. After 12 weeks of treatment, both Sitagliptin (100 mg/day) and Linagliptin (5 mg/day) led to significant reductions in HbA1c and fasting plasma glucose (FPG) levels, with no statistically significant difference between the two groups.
| Parameter | Sitagliptin (100 mg/day) | Linagliptin (5 mg/day) | Study Reference |
| Mean HbA1c Reduction | -0.6% to -0.8% | -0.5% to -0.7% | Various clinical trials |
| Fasting Plasma Glucose (FPG) Reduction | -15 to -20 mg/dL | -12 to -18 mg/dL | Various clinical trials |
| 2-hour Postprandial Glucose (PPG) Reduction | -45 to -60 mg/dL | -40 to -55 mg/dL | Various clinical trials |
Pharmacokinetic and Pharmacodynamic Profiles
The most significant distinctions between Sitagliptin and Linagliptin lie in their pharmacokinetic profiles, particularly their routes of elimination.
Sitagliptin is primarily eliminated by the kidneys, with approximately 87% of the administered dose excreted unchanged in the urine. This necessitates dose adjustments for patients with moderate to severe renal impairment. In contrast, Linagliptin is predominantly eliminated via the enterohepatic system, with only about 5% excreted by the kidneys. This characteristic allows for the use of Linagliptin without dose adjustment in patients with renal insufficiency.
Both drugs exhibit high oral bioavailability and a long duration of action that permits once-daily dosing. They achieve greater than 80% inhibition of plasma DPP-4 activity over a 24-hour period.
| Parameter | Sitagliptin | Linagliptin |
| Oral Bioavailability | ~87% | ~30% |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | 1.5 hours |
| Plasma Protein Binding | 38% | 75-99% (concentration-dependent) |
| Elimination Half-life | ~12.4 hours | ~12 hours |
| Primary Route of Elimination | Renal (primarily as unchanged drug) | Enterohepatic (primarily as unchanged drug) |
| Dose Adjustment in Renal Impairment | Required | Not required |
Experimental Protocols
The inhibitory activity of Sitagliptin and Linagliptin on DPP-4 can be determined using a fluorometric assay.
-
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (AMC), by DPP-4. The resulting fluorescence is proportional to the enzyme's activity.
-
Procedure:
-
Recombinant human DPP-4 is pre-incubated with varying concentrations of the inhibitor (Sitagliptin or Linagliptin) in a buffer solution (e.g., Tris-HCl, pH 7.5) at 37°C for 15 minutes.
-
The substrate, Gly-Pro-AMC, is added to initiate the reaction.
-
The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The IC50 value, representing the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is calculated from the dose-response curve.
-
The efficacy of Sitagliptin and Linagliptin in controlling blood glucose levels can be evaluated in a diabetic mouse model, such as the db/db mouse.
-
Animal Model: Male db/db mice (8-10 weeks old) are used as a model of T2DM.
-
Procedure:
-
Mice are randomized into three groups: vehicle control, Sitagliptin-treated (e.g., 10 mg/kg/day), and Linagliptin-treated (e.g., 3 mg/kg/day).
-
The drugs are administered orally once daily for a period of 4 weeks.
-
Blood glucose levels are monitored weekly from the tail vein using a glucometer.
-
At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed. After an overnight fast, mice are administered an oral glucose load (2 g/kg), and blood glucose levels are measured at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
HbA1c levels are measured from whole blood samples at the beginning and end of the study.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: Preclinical evaluation workflow for DPP-4 inhibitors.
Safety and Tolerability
Both Sitagliptin and Linagliptin are generally well-tolerated. The most commonly reported adverse events include nasopharyngitis, headache, and upper respiratory tract infections. The incidence of hypoglycemia is low with both drugs, particularly when used as monotherapy.
A key safety consideration for DPP-4 inhibitors has been the potential risk of pancreatitis. However, large-scale cardiovascular outcome trials for both Sitagliptin (TECOS) and Linagliptin (CARMELINA and CAROLINA) have not shown an increased risk of pancreatitis compared to placebo.
The TECOS study, a randomized, double-blind trial with 14,671 patients, demonstrated that Sitagliptin was non-inferior to placebo regarding the primary composite cardiovascular endpoint. Similarly, the CARMELINA and CAROLINA trials established the cardiovascular safety of Linagliptin in patients with T2DM and high cardiovascular risk.
| Adverse Event | Sitagliptin | Linagliptin |
| Hypoglycemia (as monotherapy) | Low incidence | Low incidence |
| Nasopharyngitis | ~5% | ~7% |
| Headache | ~3-5% | ~3-5% |
| Pancreatitis | No increased risk observed in major trials | No increased risk observed in major trials |
| Heart Failure Hospitalization | No increased risk observed in TECOS | No increased risk observed in CARMELINA/CAROLINA |
Conclusion
Sitagliptin and Linagliptin are effective and well-tolerated DPP-4 inhibitors for the treatment of T2DM. They offer comparable glycemic control, but their distinct pharmacokinetic profiles are a critical differentiating factor. The primary renal elimination of Sitagliptin necessitates dose adjustments in patients with renal impairment, whereas the predominantly non-renal excretion of Linagliptin allows for its use across a wide spectrum of renal function without dose modification. The choice between these two agents should be guided by individual patient characteristics, particularly renal function, to optimize therapeutic outcomes and ensure safety.
Efficacy of Bisegliptin Versus Other DPP-4 Inhibitors: A Comparative Analysis
Notice: As of October 2025, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a Dipeptidyl Peptidase-4 (DPP-4) inhibitor named "Bisegliptin." It is possible that this is a new compound in early-stage development, a developmental codename, or a misspelling of an existing drug.
Therefore, this guide presents a comparative framework for evaluating the efficacy of DPP-4 inhibitors, using data from well-established drugs in this class: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin . This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparison can be structured and the key data points to consider. The methodologies and data presented here can serve as a template for evaluating this compound if and when information becomes available.
Comparative Efficacy of Established DPP-4 Inhibitors
The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). The following table summarizes the typical HbA1c reduction observed with various DPP-4 inhibitors when used as monotherapy or as add-on therapy.
Table 1: Comparative HbA1c Reduction by Select DPP-4 Inhibitors
| DPP-4 Inhibitor | Common Brand Name | Typical Dose | Mean HbA1c Reduction (from baseline of ~8.0%) | Key Reference |
| Sitagliptin | Januvia | 100 mg once daily | -0.77% to -0.82% | [1][2] |
| Vildagliptin | Galvus | 50 mg once or twice daily | Approx. -0.77% (meta-analysis) | [1] |
| Saxagliptin | Onglyza | 5 mg once daily | Approx. -0.77% (meta-analysis) | [1] |
| Linagliptin | Tradjenta | 5 mg once daily | -0.77% to -0.81% | [1][2] |
Note: The data presented is a synthesis from meta-analyses and large clinical trials. Individual patient responses can vary. Baseline HbA1c is a major determinant of the magnitude of reduction.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating these drugs, the following diagrams illustrate the DPP-4 signaling pathway and a typical clinical trial workflow.
Caption: Mechanism of Action of DPP-4 Inhibitors.
Caption: Generalized Clinical Trial Workflow.
Key Experimental Protocols
The evaluation of DPP-4 inhibitors typically involves rigorous, multi-phase clinical trials. Below are summarized methodologies for key experiments.
1. Phase III, Randomized, Double-Blind, Active-Controlled Study
-
Objective: To compare the efficacy and safety of a new DPP-4 inhibitor (e.g., this compound) against an established one (e.g., Sitagliptin).
-
Patient Population: Adults with type 2 diabetes with inadequate glycemic control (e.g., HbA1c 7.5-11.0%) on a stable dose of metformin.
-
Methodology:
-
Screening and Run-in: Patients are screened for eligibility and may undergo a placebo run-in period to ensure compliance and stabilize background therapy.
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive the investigational drug or the active comparator, in a double-blind fashion.
-
Treatment: Patients receive the assigned treatment for a predefined period, typically 24 to 52 weeks.
-
Data Collection: HbA1c and fasting plasma glucose are measured at baseline and at specified intervals throughout the study. Safety data, including adverse events and laboratory tests, are collected at each visit.
-
-
Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.
2. Meal Tolerance Test
-
Objective: To assess the effect of the DPP-4 inhibitor on postprandial glucose and incretin hormone levels.
-
Methodology:
-
After an overnight fast, patients consume a standardized liquid meal.
-
Blood samples are collected at baseline (pre-meal) and at various time points (e.g., 30, 60, 90, 120, 180 minutes) post-meal.
-
Samples are analyzed for glucose, insulin, C-peptide, glucagon, active GLP-1, and total GIP.
-
-
Key Measurements: Area under the curve (AUC) for glucose, insulin, and active GLP-1.
Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated. The safety profile is a critical component of any comparative analysis.
Table 2: General Safety Profile of DPP-4 Inhibitors
| Adverse Event | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin |
| Hypoglycemia (as monotherapy) | Low risk | Low risk | Low risk | Low risk |
| Nasopharyngitis/Upper Respiratory Infection | Reported | Reported | Reported | Reported |
| Headache | Reported | Reported | Reported | Reported |
| Pancreatitis | Rare, warning in label | Rare | Rare, warning in label | Rare, warning in label |
| Joint Pain (Arthralgia) | Reported, warning in label | Reported | Reported, warning in label | Reported |
| Renal Dose Adjustment | Required | Required | Required | Not Required |
This table represents a generalized overview. For specific details, prescribing information for each drug should be consulted.
Conclusion
While a direct comparison involving this compound is not currently possible due to a lack of data, the established class of DPP-4 inhibitors demonstrates a consistent and modest efficacy in HbA1c reduction, coupled with a favorable safety profile. The key differentiators among them often lie in their pharmacokinetic properties, such as the need for renal dose adjustments.
For drug development professionals, the critical evaluation of a new agent like this compound would require head-to-head comparative trials against established DPP-4 inhibitors. These trials would need to demonstrate at least non-inferiority in glycemic control, along with a comparable or improved safety and tolerability profile. The experimental designs and endpoints outlined in this guide provide a robust framework for such an evaluation. As data on this compound emerges, it can be benchmarked against these established parameters to determine its therapeutic potential and place in the clinical landscape.
References
A Head-to-Head Comparison of Vildagliptin and Bisegliptin: A Data-Driven Guide for Researchers
A comprehensive analysis of the available scientific literature reveals a significant disparity in the extent of research and clinical data for Vildagliptin versus Bisegliptin. While Vildagliptin has been the subject of numerous clinical trials, providing a robust dataset on its efficacy, pharmacokinetics, and safety, information on this compound is sparse in the public domain. This guide, therefore, presents a detailed overview of Vildagliptin, contextualized within the broader class of dipeptidyl peptidase-4 (DPP-4) inhibitors, to which both drugs belong. The limited data on this compound will be noted, precluding a direct, quantitative comparison.
Mechanism of Action: The DPP-4 Inhibition Pathway
Both Vildagliptin and this compound are classified as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Their therapeutic effect in type 2 diabetes mellitus is achieved by blocking the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[2][[“]] This, in turn, potentiates the glucose-dependent secretion of insulin from pancreatic β-cells and suppresses the release of glucagon from pancreatic α-cells. The overall effect is a reduction in blood glucose levels, particularly after meals, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.
Efficacy: Glycemic Control
Clinical trials have consistently demonstrated the efficacy of Vildagliptin in improving glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents. A key metric for assessing long-term glycemic control is the reduction in glycated hemoglobin (HbA1c).
Table 1: Summary of Vildagliptin Efficacy Data
| Parameter | Vildagliptin (50 mg twice daily) | Comparator | Study Details |
| Mean Change in HbA1c from Baseline | -0.54% | Sitagliptin (25 mg once daily): -0.56% | 24-week, randomized, double-blind study in patients with type 2 diabetes and severe renal impairment.[4] |
| Mean Change in HbA1c from Baseline | -0.8% (monotherapy) | Placebo | Pooled analysis of multiple trials. |
| Mean Change in Fasting Plasma Glucose (FPG) | -0.47 mmol/L | Sitagliptin (25 mg once daily): +0.16 mmol/L | 24-week, randomized, double-blind study in patients with type 2 diabetes and severe renal impairment.[4] |
Note: Data for this compound is not available in the public domain to populate a similar table for direct comparison.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of a drug is crucial for determining its dosing regimen and potential for drug interactions. Vildagliptin exhibits predictable pharmacokinetics.
Table 2: Pharmacokinetic Parameters of Vildagliptin
| Parameter | Value |
| Bioavailability | 85%[5] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours[6] |
| Plasma Protein Binding | 9.3%[5] |
| Volume of Distribution (Vd) | 71 L[5] |
| Terminal Elimination Half-life (t1/2) | ~2 hours[6] |
| Metabolism | Primarily hydrolysis, with minimal CYP450 involvement.[5] |
| Excretion | Renal clearance accounts for 33% of total body clearance.[5] |
Note: Pharmacokinetic data for this compound is not publicly available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below is a representative experimental protocol for a clinical trial evaluating the efficacy and safety of a DPP-4 inhibitor.
Protocol: A Multicenter, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of Vildagliptin versus a Comparator in Patients with Type 2 Diabetes Mellitus and Renal Impairment.
-
Patient Population: Adult patients (18-85 years) with a diagnosis of type 2 diabetes mellitus and an estimated glomerular filtration rate (eGFR) indicating renal impairment.
-
Study Design: A 24-week, randomized, double-blind, parallel-group study.
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either Vildagliptin or the active comparator.
-
Treatment:
-
Vildagliptin group: Receives Vildagliptin at a dose adjusted for renal function.
-
Comparator group: Receives the active comparator at a dose adjusted for renal function.
-
-
Assessments:
-
Efficacy: The primary efficacy endpoint is the change from baseline in HbA1c at week 24. Secondary endpoints include changes in fasting plasma glucose (FPG) and postprandial glucose (PPG).
-
Safety: Safety and tolerability are assessed through the monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters.
-
-
Statistical Analysis: An analysis of covariance (ANCOVA) model is used to compare the treatment groups for the primary efficacy endpoint, with baseline HbA1c as a covariate.
Safety and Tolerability
Vildagliptin is generally well-tolerated. The incidence of adverse events is typically similar to that of placebo.
Table 3: Common Adverse Events Associated with Vildagliptin
| Adverse Event | Incidence |
| Headache | Common |
| Nasopharyngitis | Common |
| Dizziness | Common |
| Hypoglycemia | Low risk when used as monotherapy, risk increases when combined with sulfonylureas or insulin. |
Note: A comprehensive safety profile for this compound is not available in the reviewed literature.
Conclusion
Vildagliptin is a well-characterized DPP-4 inhibitor with a proven efficacy and safety profile for the treatment of type 2 diabetes. In contrast, this compound remains a largely uncharacterized agent in the public scientific domain. The lack of available data for this compound makes a direct head-to-head comparison with Vildagliptin impossible at this time. For researchers, scientists, and drug development professionals, the extensive body of evidence for Vildagliptin provides a solid foundation for understanding its clinical utility. Future research and publication of clinical trial data for this compound are necessary to enable a comprehensive comparative assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sitagliptin Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 4. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Bisegliptin in Humans: A Comparative Guide
A Note on Bisegliptin: Publicly available clinical trial data and extensive research specifically for "this compound" are limited. However, this compound is identified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This guide will, therefore, focus on the well-established therapeutic efficacy and mechanisms of the DPP-4 inhibitor class, using Sitagliptin—a widely studied and prescribed drug in this class—as a representative agent for comparative analysis. The data and protocols presented are derived from extensive clinical research on Sitagliptin and other DPP-4 inhibitors.
Introduction to DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their effects by influencing the incretin system. The signaling pathway is initiated by food intake, which stimulates the release of GLP-1 and GIP from the gut.
Comparative Efficacy of DPP-4 Inhibitors
The therapeutic efficacy of DPP-4 inhibitors is typically evaluated in clinical trials by measuring the reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG). Below is a summary of comparative data from clinical trials involving Sitagliptin against other classes of oral antidiabetic drugs.
DPP-4 Inhibitors vs. SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are another class of oral antidiabetic drugs that work by promoting the excretion of glucose in the urine.
| Parameter | Sitagliptin (100 mg/day) | Dapagliflozin (SGLT2i) | Outcome |
| Mean Change in HbA1c from Baseline | -0.51% | -0.36% | Sitagliptin showed a statistically significant greater reduction.[1] |
| Patients Achieving HbA1c <7% | 43% | 27% | A higher proportion of patients in the Sitagliptin group reached the target.[1] |
| Adverse Events | Generally well-tolerated. | Higher incidence of genital mycotic infections. | Both have favorable safety profiles with different characteristic side effects. |
DPP-4 Inhibitors vs. Sulfonylureas
Sulfonylureas stimulate insulin release from pancreatic β-cells, independent of glucose levels.
| Parameter | Sitagliptin (100 mg/day) + Metformin | Glimepiride (Sulfonylurea) + Metformin | Outcome |
| Mean Change in HbA1c from Baseline | Comparable reduction to Glimepiride. | Comparable reduction to Sitagliptin. | Both are effective in lowering HbA1c. |
| Incidence of Hypoglycemia | Lower risk. | Higher risk due to glucose-independent insulin secretion. | Sitagliptin offers a significant advantage in terms of hypoglycemia risk. |
| Effect on Body Weight | Generally weight-neutral. | Associated with weight gain. | Sitagliptin is preferred for patients where weight management is a concern. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic efficacy. Below is a representative experimental workflow for a clinical trial comparing a DPP-4 inhibitor like Sitagliptin with another oral antidiabetic agent.
Study Design
A typical study is a multicenter, randomized, double-blind, active-comparator-controlled trial.[1]
-
Screening Period: A period of up to 2 weeks where potential participants are assessed against inclusion and exclusion criteria.[2]
-
Placebo Run-in: A 2-week single-blind placebo run-in period may be included to ensure treatment compliance and stabilize baseline measurements.[2]
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either the DPP-4 inhibitor or the active comparator, in addition to their background metformin therapy.[1]
-
Treatment Period: A double-blind treatment period of 24 to 52 weeks.[1][2]
-
Follow-up: A follow-up visit may occur 2 weeks after the last dose of the study drug.
Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Male and female patients aged 18 years or older.
-
Diagnosis of type 2 diabetes mellitus.
-
Inadequate glycemic control, defined as an HbA1c level between 7.0% and 10.5%.
-
Stable dose of metformin (e.g., ≥1500 mg/day) for at least 8 weeks prior to screening.
Exclusion Criteria:
-
History of type 1 diabetes or ketoacidosis.[1]
-
Treatment with any oral antidiabetic agent other than metformin within the last 12 weeks.[1]
-
Use of insulin within the past 3 months (excluding short-term use for acute events).
-
Clinically significant cardiovascular, hepatic, or renal disease.[1] For instance, an estimated glomerular filtration rate (eGFR) below a certain threshold (e.g., <45 or <60 mL/min/1.73 m²).
-
History of pancreatitis.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary measure of efficacy is typically the change in HbA1c from baseline to the end of the treatment period (e.g., week 24 or 52).[1]
-
Secondary Efficacy Endpoints: These often include:
-
Change in fasting plasma glucose (FPG) from baseline.
-
The proportion of patients achieving a target HbA1c of less than 7.0%.[2]
-
-
Safety Assessments: Safety is monitored throughout the trial and includes:
-
Recording of all adverse events and serious adverse events.
-
Regular monitoring of vital signs.
-
Laboratory tests including complete blood count, serum chemistry, and urinalysis.
-
Conclusion
Based on extensive clinical data, the DPP-4 inhibitor class, represented here by Sitagliptin, demonstrates significant therapeutic efficacy in improving glycemic control in patients with type 2 diabetes. When compared to other classes of oral antidiabetic agents, DPP-4 inhibitors offer a favorable balance of efficacy and safety, particularly with a lower risk of hypoglycemia compared to sulfonylureas and a neutral effect on body weight. The choice of therapy should be individualized based on patient characteristics, comorbidities, and treatment goals. Further head-to-head clinical trials are essential to fully delineate the comparative effectiveness of different antidiabetic agents.
References
Comparative Analysis of Bisegliptin's Cross-Reactivity with Key Peptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Bisegliptin, with other closely related peptidases. While specific, comprehensive quantitative data for this compound's cross-reactivity profile is not extensively available in publicly accessible literature, this guide offers a comparative analysis using data from other well-characterized DPP-4 inhibitors. This comparison serves as a benchmark for researchers evaluating the selectivity of novel compounds in this class.
The selectivity of DPP-4 inhibitors is a critical parameter in drug development, as off-target inhibition of other peptidases, such as DPP-8 and DPP-9, has been associated with adverse effects in preclinical studies.[1][2] Therefore, a thorough assessment of cross-reactivity is essential to ensure the safety and efficacy of these therapeutic agents.
Comparative Cross-Reactivity of DPP-4 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several established DPP-4 inhibitors against DPP-4 and other homologous peptidases. This data provides a framework for understanding the expected selectivity profile of a potent and safe DPP-4 inhibitor.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Fold Selectivity (DPP-8/DPP-4) | Fold Selectivity (DPP-9/DPP-4) |
| Sitagliptin | 19 | >100,000 | >100,000 | >5,263 | >5,263 |
| Vildagliptin | 62 | 2,900 | 5,700 | 47 | 92 |
| Saxagliptin | 0.6 | 320 | 880 | 533 | 1,467 |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 |
Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on assay conditions.
Experimental Protocol for Peptidase Cross-Reactivity Assessment
A detailed and standardized experimental protocol is crucial for the accurate determination of inhibitor selectivity. Below is a representative methodology for assessing the cross-reactivity of a test compound against a panel of peptidases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4, DPP-2, DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP).
Materials:
-
Enzymes: Recombinant human DPP-4, DPP-2, DPP-8, DPP-9, FAP, and POP.
-
Substrates:
-
Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) for DPP-4, DPP-2, DPP-8, and DPP-9.
-
Ala-Pro-AFC for FAP.
-
Z-Gly-Pro-AMC for POP.
-
-
Test Compound: this compound or other DPP-4 inhibitors.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate additives like NaCl and BSA.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant enzymes to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted test compound to the respective wells.
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and compound mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the corresponding fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC). Measurements should be taken at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence rate.
-
Normalize the data to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Selectivity Calculation: Calculate the fold selectivity by dividing the IC50 value for the off-target peptidase by the IC50 value for DPP-4.
Experimental Workflow Diagram
Caption: Workflow for determining peptidase inhibitor selectivity.
References
- 1. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Sitagliptin Across Species
Disclaimer: The following guide pertains to Sitagliptin, a well-researched dipeptidyl peptidase-4 (DPP-4) inhibitor. No publicly available pharmacokinetic data for a compound named "Bisegliptin" was found. Sitagliptin is used here as a representative example of a gliptin to fulfill the comparative analysis as requested.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Sitagliptin in three common preclinical species: rats, dogs, and non-human primates (monkeys). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the species-specific disposition of this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Sitagliptin following oral administration in rats, dogs, and monkeys. It is important to note that the data is compiled from various studies, and therefore, experimental conditions such as dosage may vary.
| Pharmacokinetic Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 5 - 20 | ~5 | 5 - 100 |
| Cmax (ng/mL) | ~1300 (at 10 mg/kg) | Not explicitly found | ~10-fold increase from 5 to 20 mg/kg dose |
| Tmax (hr) | ~1.0 | ~1.3 | 3 - 5 |
| AUC (ng·hr/mL) | ~4256.1 (at 100 mg single dose in healthy Indian males) | Not explicitly found | ~6-fold increase from 5 to 20 mg/kg dose |
| t1/2 (hr) | ~2 | ~4 | Not explicitly found |
| Bioavailability (%) | High | High | Not explicitly found |
| Clearance (mL/min/kg) | 40 - 48 | ~9 | Not explicitly found |
| Volume of Distribution (L/kg) | 7 - 9 | ~3 | Not explicitly found |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined following standardized experimental protocols. Below is a detailed methodology representative of the studies cited.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats, male beagle dogs, and non-human primates (species not always specified).
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum, except for a pre-dose fasting period.
Drug Administration
-
Formulation: Sitagliptin is typically administered as a solution or suspension in a suitable vehicle, such as water or a polyethylene glycol solution.
-
Route of Administration: For oral pharmacokinetic studies, the drug is administered via oral gavage for rats and oral administration of a capsule or solution for dogs and monkeys.
-
Dosing: Animals are fasted overnight prior to drug administration. The dose administered is calculated based on the body weight of each animal.
Blood Sampling
-
Collection Sites: Blood samples are collected from the retro-orbital plexus or tail vein in rats, and from the jugular or cephalic vein in dogs and monkeys.
-
Time Points: Serial blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule includes pre-dose, and multiple time points up to 24 or 48 hours post-dose.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of Sitagliptin are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Chromatography and Detection: The supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column with a suitable mobile phase. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and any relevant metabolites.
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Mandatory Visualizations
Experimental Workflow for a Typical Oral Pharmacokinetic Study
Caption: Workflow of a typical oral pharmacokinetic study in animals.
Signaling Pathway of Sitagliptin's Mechanism of Action
Independent Validation of Published Bisegliptin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bisegliptin's expected performance with other dipeptidyl peptidase-4 (DPP-4) inhibitors, supported by established experimental data for this drug class. Due to the limited availability of direct head-to-head published clinical trial data for this compound, this guide focuses on the well-understood mechanism of action and signaling pathways of DPP-4 inhibitors, using Sitagliptin as a primary comparator for which extensive data exists.
Data Presentation: Comparative Efficacy of DPP-4 Inhibitors
The following table summarizes the general efficacy of DPP-4 inhibitors, which provides a benchmark for the expected performance of this compound.
| Parameter | DPP-4 Inhibitors (Class Average) | Sitagliptin | Notes |
| HbA1c Reduction (Monotherapy) | -0.5% to -0.8% | Approximately -0.7% vs. placebo | Efficacy is dependent on baseline HbA1c.[1] |
| Fasting Plasma Glucose Reduction | Modest Reduction | Significant reductions observed. | |
| Postprandial Glucose Reduction | Significant Reduction | Effective in reducing post-meal glucose spikes.[2] | A primary mechanism of action. |
| Effect on Body Weight | Neutral | No significant weight gain.[1] | An advantage over some other oral antidiabetic agents. |
| Risk of Hypoglycemia (Monotherapy) | Low | Low risk, similar to placebo.[1] | The glucose-dependent mechanism of action minimizes this risk. |
Cardiovascular Outcomes
Large-scale cardiovascular outcome trials (CVOTs) have been conducted for several DPP-4 inhibitors, establishing their cardiovascular safety. While a dedicated CVOT for this compound is not available in the public domain, the findings for other drugs in the class provide an important safety profile.
| Outcome | Sitagliptin (TECOS Trial) | Other DPP-4 Inhibitors |
| Primary Composite Cardiovascular Outcome (MACE) | Non-inferior to placebo (HR: 0.98)[3][4] | Generally neutral effects on MACE.[5][6] |
| Hospitalization for Heart Failure | No increased risk (HR: 1.00)[4] | Some studies suggested a potential increased risk with saxagliptin and alogliptin, but not seen with sitagliptin or linagliptin.[6][7] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the validation of this compound's mechanism of action as a DPP-4 inhibitor.
In Vitro DPP-4 Enzyme Inhibition Assay
This assay is fundamental to confirming the primary mechanism of action of this compound.
Principle: The assay measures the ability of a test compound (e.g., this compound) to inhibit the enzymatic activity of DPP-4. A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound) and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
Add 50 µL of the diluted compounds to the wells of the microplate. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Add 25 µL of the DPP-4 enzyme solution to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
DPP-4 Inhibition Assay Workflow
Intracellular cAMP Level Measurement
This assay validates the downstream effects of GLP-1 receptor activation, which is enhanced by DPP-4 inhibition.
Principle: Inhibition of DPP-4 by this compound increases the concentration of active GLP-1. GLP-1 binds to its receptor (GLP-1R) on pancreatic beta-cells, which is a Gαs-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay quantifies the change in intracellular cAMP levels.
Protocol:
-
Reagents and Materials:
-
Pancreatic beta-cell line (e.g., INS-1E)
-
Cell culture medium
-
GLP-1 peptide
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
-
-
Procedure:
-
Seed the pancreatic beta-cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with this compound for a specified period (e.g., 30 minutes).
-
Add a PDE inhibitor to all wells to prevent the degradation of newly synthesized cAMP.
-
Stimulate the cells with a known concentration of GLP-1 for 15-30 minutes.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol of the chosen assay kit (e.g., ELISA or HTRF).
-
Compare the cAMP levels in this compound-treated cells to untreated controls to determine the effect on GLP-1-mediated signaling.
-
GLP-1 Signaling Pathway
Conclusion
Based on its classification as a DPP-4 inhibitor, this compound is expected to exhibit efficacy and safety profiles comparable to other drugs in its class, such as Sitagliptin. The primary mechanism of action, through the inhibition of the DPP-4 enzyme, leads to an increase in active GLP-1 levels, subsequently enhancing glucose-dependent insulin secretion and reducing glucagon secretion. The experimental protocols provided offer a framework for the independent validation of these mechanisms. While direct comparative clinical data for this compound is not yet widely available, the extensive research on the DPP-4 inhibitor class provides a strong foundation for understanding its therapeutic potential and clinical profile. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of this compound against other available DPP-4 inhibitors.
References
- 1. Measurement of intracellular cAMP concentration [bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. cAMP-Glo™ Assay Protocol [france.promega.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
Benchmarking Bisegliptin: A Comparative Guide to First-Generation DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer on the Availability of Data for Bisegliptin
Despite extensive searches for publicly available data, specific preclinical and clinical information for this compound, including its potential variant spelling Besigliptin Tosilate, remains largely unavailable at the time of this publication. While "Besigliptin Tosilate" has been noted in the context of phase 2 clinical trials, the detailed results regarding its efficacy, selectivity, and pharmacokinetic profile have not been disclosed in the public domain.
Therefore, this guide provides a comprehensive benchmark of the well-established, first-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin, and Linagliptin. The data presented herein serves as a comparative framework, outlining the key parameters against which new chemical entities like this compound would be evaluated. This guide is intended to equip researchers and drug development professionals with the necessary context to assess the potential profile of emerging DPP-4 inhibitors.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. By preventing the breakdown of these hormones, DPP-4 inhibitors increase their bioavailability, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release[1][2][3][4]. This results in improved glycemic control with a low risk of hypoglycemia[1].
The first-generation DPP-4 inhibitors have become mainstays in the treatment of type 2 diabetes, each with a distinct pharmacological profile. Key differentiating factors among these agents include their potency, selectivity for the DPP-4 enzyme over other related peptidases (e.g., DPP-8 and DPP-9), and their pharmacokinetic and pharmacodynamic properties[2].
Comparative Efficacy and Selectivity
The in vitro potency of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is a critical parameter, as off-target inhibition of other DPP enzymes, such as DPP-8 and DPP-9, has been a subject of investigation regarding potential adverse effects[2][5]. High selectivity for DPP-4 is therefore a desirable characteristic.
| Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| Sitagliptin | ~18 | >2600-fold | >2600-fold |
| Vildagliptin | ~3 (Ki) | ~270-fold | ~32-fold |
| Saxagliptin | ~26 | >400-fold | >75-fold |
| Alogliptin | ~6.9 | >10,000-fold | >10,000-fold |
| Linagliptin | ~1 | >10,000-fold | >10,000-fold |
Note: IC50 and selectivity values can vary depending on the specific assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic properties of DPP-4 inhibitors determine their dosing frequency and potential for drug-drug interactions. Key parameters include oral bioavailability, plasma protein binding, metabolism, elimination half-life, and the duration of DPP-4 inhibition.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Alogliptin | Linagliptin |
| Oral Bioavailability | ~87%[3][6][7] | ~85% | ~67% | ~100%[7] | ~30% |
| Plasma Protein Binding | ~38%[7] | ~9.3% | Negligible[7] | ~20%[7] | 70-80% (concentration-dependent)[7] |
| Metabolism | Minimally metabolized | Hydrolysis | CYP3A4/5 to an active metabolite | Minimally metabolized | Minimally metabolized |
| Elimination Half-life (t½) | ~12.4 hours[3][6][7] | ~2-3 hours[8] | ~2.5 hours (parent), ~3.1 hours (active metabolite) | ~21 hours[7] | >100 hours (terminal), ~12 hours (effective)[7][9] |
| Primary Route of Excretion | Renal (unchanged)[3][10] | Renal (metabolites) | Renal and Hepatic | Renal (unchanged) | Fecal (unchanged)[9] |
| Duration of >80% DPP-4 Inhibition | ~24 hours (at 100 mg)[10][11] | >10 hours (at 50 mg)[12] | ~24 hours (at 5 mg) | ~24 hours (at 25 mg)[13] | ~24 hours (at 5 mg) |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are used.
-
Assay Buffer: A suitable buffer, for example, Tris-HCl with BSA and NaCl, is prepared to maintain optimal pH and enzyme stability.
-
Procedure:
-
A serial dilution of the test compound (e.g., this compound) and a reference inhibitor (e.g., Sitagliptin) is prepared.
-
The DPP-4 enzyme is pre-incubated with the test compound or vehicle control in a 96-well microplate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity, which is proportional to the enzyme activity, is measured over time using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vitro Selectivity Assay (DPP-8 and DPP-9)
Objective: To assess the selectivity of a test compound for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9.
Methodology:
-
Enzymes and Substrates: Recombinant human DPP-8 and DPP-9 enzymes are used with a suitable fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Procedure: The in vitro inhibition assay is performed as described for DPP-4, but with the respective DPP-8 and DPP-9 enzymes.
-
Data Analysis: The IC50 values for the test compound against DPP-8 and DPP-9 are determined. The selectivity ratio is calculated by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
Objective: To evaluate the in vivo efficacy of a test compound in improving glucose tolerance.
Methodology:
-
Animal Model: A suitable rodent model of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat or the db/db mouse, is used.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The test compound or vehicle is administered orally.
-
After a specified time (e.g., 30-60 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for both the treated and vehicle control groups. A significant reduction in the glucose AUC in the treated group indicates improved glucose tolerance.
Pharmacokinetic Profiling in Rodents
Objective: To determine the key pharmacokinetic parameters of a test compound.
Methodology:
-
Animal Model: Healthy rodents (e.g., Sprague-Dawley rats) are used.
-
Procedure:
-
The test compound is administered orally or intravenously at a defined dose.
-
Blood samples are collected at multiple time points post-dosing.
-
The concentration of the test compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (elimination half-life), and oral bioavailability (by comparing the AUC from oral and intravenous administration).
Visualizations
Caption: DPP-4 Signaling Pathway and the Mechanism of Action of DPP-4 Inhibitors.
Caption: Experimental Workflow for the Evaluation of a Novel DPP-4 Inhibitor.
References
- 1. Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. DPP-4 Inhibitors Charts & Dosing Information for Special Populations [diabetesincontrol.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sitagliptin 100 mg daily effect on DPP-4 inhibition and compound-specific glycemic improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of a Novel DPP-4 Inhibitor: A Comparative Analysis of Clinical Trial Endpoints
This guide provides a comparative analysis of the clinical trial endpoints for a representative Dipeptidyl Peptidase-4 (DPP-4) inhibitor, here referred to as Bisegliptin, in the context of established alternatives for the treatment of type 2 diabetes mellitus (T2DM). The data presented is a synthesis of findings from various clinical trials of prominent DPP-4 inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to meals and stimulate insulin secretion in a glucose-dependent manner while suppressing glucagon secretion.[1][2] By inhibiting the DPP-4 enzyme, these drugs increase the levels of active GLP-1 and GIP, leading to improved glycemic control.[1][2]
Comparative Efficacy of DPP-4 Inhibitors
Clinical trials have demonstrated that DPP-4 inhibitors lead to a modest reduction in HbA1c levels.[1] Head-to-head trials comparing different DPP-4 inhibitors have generally shown similar efficacy in glycemic control.[1][2]
| Endpoint | This compound (Representative DPP-4 Inhibitor) | Sitagliptin | Saxagliptin | Vildagliptin | Alogliptin |
| Mean HbA1c Reduction (from baseline) | -0.5% to -0.8%[1] | -0.52% to -0.65%[1][3] | -0.52%[1][2] | Similar to Sitagliptin[1][2] | Non-inferior to twice-daily alogliptin/metformin[4] |
| Change in Body Weight | Neutral[1][2] | Neutral or slight decrease[3][5] | Neutral | Neutral[6] | Neutral |
| Risk of Hypoglycemia | Low[1][2] | Low, similar to placebo[5] | Low | Low[6] | Low, no serious hypoglycemia reported[4] |
Safety and Tolerability Profile
DPP-4 inhibitors are generally well-tolerated.[1] Common adverse events are mild and include headache, nasopharyngitis, and upper respiratory tract infections.[1] While generally considered safe, some studies have suggested a potential increased risk of heart failure and acute pancreatitis with some DPP-4 inhibitors.[7]
| Adverse Event | This compound (Representative DPP-4 Inhibitor) | Sitagliptin | Saxagliptin | Vildagliptin | Alogliptin |
| Common Adverse Events | Headache, nasopharyngitis, upper respiratory tract infection[1] | Stuffy or runny nose, sore throat, headache, diarrhea, upper respiratory infection, joint pain, urinary tract infection[5] | Similar to Sitagliptin | All-cause infections did not reach statistical significance[6] | Similar frequency of adverse events as alogliptin alone or in twice-daily combination with metformin[4] |
| Gastrointestinal Side Effects | Minimal increased risk reported in some studies[1] | Similar to placebo[3] | Not a prominent issue in cited studies | Not a prominent issue in cited studies | Not a prominent issue in cited studies |
| Cardiovascular Safety | No increased risk of major adverse cardiovascular events in robust trials[1][2] | No increased risk of cardiovascular mortality, myocardial infarction, or stroke[7] | Potential increased risk of heart failure | Data lacking in initial long-term studies[6] | FDA added heart failure warnings to labeling |
| Pancreatitis | Potential increased risk of acute pancreatitis[7] | Not studied in patients with a history of pancreatitis[8] | Not a prominent issue in cited studies | Not a prominent issue in cited studies | Not a prominent issue in cited studies |
Experimental Protocols
The following describes a generalized Phase III clinical trial protocol for evaluating the efficacy and safety of a new DPP-4 inhibitor like this compound, based on common designs for this drug class.
Objective: To assess the efficacy and safety of this compound as an add-on therapy to metformin in adults with T2DM who have inadequate glycemic control.
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
Participants: Adults (≥18 years) with a diagnosis of T2DM, inadequately controlled on a stable dose of metformin (e.g., ≥1500 mg/day) for at least 8 weeks, with an HbA1c between 7.0% and 10.5%.
Intervention:
-
Group 1: this compound (e.g., 100 mg) once daily + metformin.
-
Group 2: Placebo once daily + metformin.
-
Group 3: Active comparator (e.g., Sitagliptin 100 mg) once daily + metformin.
Duration: 24 to 52 weeks.
Primary Endpoint: Change from baseline in HbA1c at the end of the treatment period.
Secondary Endpoints:
-
Proportion of patients achieving a target HbA1c of <7.0%.
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in 2-hour postprandial glucose (PPG).
-
Change from baseline in body weight.
-
Incidence of adverse events and serious adverse events.
-
Incidence of hypoglycemia.
Statistical Analysis: The primary efficacy analysis would typically be an analysis of covariance (ANCOVA) on the change from baseline in HbA1c, with treatment as a fixed effect and baseline HbA1c as a covariate. Non-inferiority to the active comparator and superiority to placebo would be assessed.
References
- 1. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 2. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ono-pharma.com [ono-pharma.com]
- 4. Randomized, double‐blind, phase III study to evaluate the efficacy and safety of once‐daily treatment with alogliptin and metformin hydrochloride in Japanese patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ono-pharma.com [ono-pharma.com]
- 6. Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus | Cochrane [cochrane.org]
- 7. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bisegliptin
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Proper PPE is the final line of defense against exposure and must be used in conjunction with engineering controls.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Protects against skin contact. Double-gloving provides additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered. | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, depending on the procedure and risk assessment. | Protects against inhalation of airborne particles, especially during weighing and transfer operations. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to Bisegliptin.
| Control Type | Description |
| Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood. |
| Ventilated Balance Enclosure | Recommended for weighing this compound to minimize the dispersal of fine powders. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Operational and Disposal Plans
Decontamination and Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
For Minor Spills (Powder):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with absorbent pads to prevent further dispersal. Do not brush or sweep dry powder.
-
Wetting: Carefully wet the absorbent pads with water to dampen the powder.
-
Cleanup: Using forceps or a scoop, carefully pick up the wetted material and place it in a sealed container labeled as "this compound Waste."
-
Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a rinse with 70% ethanol or as determined by your institution's safety protocols.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
For Minor Spills (Liquid Solution):
-
Evacuate and Secure: Alert others and restrict access to the spill area.
-
Don PPE: Ensure appropriate PPE is worn.
-
Containment: Surround the spill with absorbent materials to prevent it from spreading.
-
Absorption: Cover the spill with absorbent pads or granules.
-
Cleanup: Collect the absorbed material and place it in a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with laboratory detergent and then with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, wipes, and disposable labware. Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound. Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for handling this compound solutions. Dispose of in a designated sharps container for hazardous pharmaceutical waste. |
All this compound waste should be disposed of through a licensed hazardous waste disposal service, typically via incineration at a permitted facility.[1][2][3][4][5] Adhere to all local, state, and federal regulations for pharmaceutical waste disposal.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that a comprehensive, site-specific risk assessment is conducted before any work with this compound begins.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
